Product packaging for Magnesium methacrylate(Cat. No.:CAS No. 7095-16-1)

Magnesium methacrylate

Cat. No.: B1588005
CAS No.: 7095-16-1
M. Wt: 194.47 g/mol
InChI Key: DZBOAIYHPIPCBP-UHFFFAOYSA-L
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Description

Magnesium Methacrylate is a high-purity, air-sensitive chemical compound supplied as a white to almost white powder or crystal that requires storage under inert gas and refrigeration (0-10°C) . It is a metallic salt of methacrylic acid, characterized by the presence of both ionic bonds and highly reactive unsaturated double bonds . This structure makes it a multifunctional monomer effective as a coagent in peroxide-cured systems, where it significantly increases crosslink density and enhances the mechanical properties of elastomers and polymers . In materials science research, it is valued for its role in creating high-performance vulcanizates with high hardness, modulus, and tensile strength, as demonstrated in ethylene-vinyl acetate copolymer (EVM) and other rubber matrices . Furthermore, this compound and its released magnesium ions (Mg²⁺) are investigated for bioactive applications. Research into Gelatin-Methacrylate (GelMA) hydrogels incorporating magnesium phosphate shows promise for bone tissue regeneration, where the slow release of Mg²⁺ can promote osteogenic activity . The compound is sensitive to light, air, and heat, and must be handled accordingly . This product is intended for laboratory research and development purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10MgO4 B1588005 Magnesium methacrylate CAS No. 7095-16-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H6O2.Mg/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBOAIYHPIPCBP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10MgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221184
Record name Magnesium methacrylate
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Molecular Weight

194.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7095-16-1
Record name Magnesium methacrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium methacrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium methacrylate
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Synthesis Methodologies and Precursor Chemistry

Conventional Synthetic Routes to Magnesium Methacrylate (B99206)

The most direct methods for synthesizing magnesium methacrylate involve the reaction of methacrylic acid with a suitable magnesium-containing base.

The primary conventional route for producing this compound is through the reaction of methacrylic acid with magnesium compounds such as magnesium oxide or magnesium hydroxide (B78521). ontosight.ai This acid-base reaction results in the formation of this compound and water. The mechanism involves the displacement of the acidic protons from the carboxylic acid groups of two methacrylic acid molecules by a single magnesium ion, forming a salt. vulcanchem.com This straightforward synthesis is a common method for obtaining the this compound monomer.

Table 1: Conventional Synthesis of this compound

Reactant 1Reactant 2ProductByproduct
Methacrylic AcidMagnesium OxideThis compoundWater
Methacrylic AcidMagnesium HydroxideThis compoundWater

In the context of catalysis, specific forms of this compound can be employed. For instance, in certain transesterification reactions to produce (meth)acrylic acid esters, this compound is used as a catalyst. googleapis.com The efficiency and rate of such reactions can be influenced by the presence and concentration of the catalyst, highlighting the importance of stoichiometry in specific applications beyond simple monomer synthesis. googleapis.com

Advanced Synthesis of Organomagnesium Initiators

Organomagnesium compounds are pivotal as initiators in the anionic polymerization of methacrylates, such as methyl methacrylate (MMA). Their structure and composition significantly influence the polymerization process and the properties of the resulting polymer.

Grignard reagents (RMgX) are well-documented initiators for the anionic polymerization of methacrylates. dtic.mil Various Grignard reagents have been studied, including ethylmagnesium bromide (C2H5MgBr) and phenylmagnesium bromide (C6H5MgBr). dtic.milresearchgate.net

Research has shown that the choice of the Grignard reagent and the polymerization temperature can control the stereoregularity of the resulting poly(methyl methacrylate) (PMMA). researchgate.net For instance, using bulky Grignard reagents like t-butylmagnesium bromide (t-BuMgBr) or phenylmagnesium bromide in toluene (B28343) at low temperatures (e.g., -78°C) can lead to highly isotactic PMMA (up to 99%). researchgate.netresearchgate.net The mechanism of stereospecific polymerization with phenylmagnesium bromide has been found to differ at temperatures above and below approximately 266°K. researchgate.net However, Grignard reagents are subject to the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂), which can result in multiple active species, complicating the initiation and propagation steps and often leading to polymers with a broad molecular weight distribution. researchgate.net

Table 2: Grignard Reagents in Methyl Methacrylate (MMA) Polymerization

InitiatorMonomerSolventKey Finding
Phenylmagnesium Bromide (C₆H₅MgBr)MMATolueneProduces highly isotactic PMMA; mechanism is temperature-dependent. researchgate.net
t-Butylmagnesium Bromide (t-BuMgBr)MMATolueneAchieves isospecific living anionic polymerization. researchgate.net
Ethylmagnesium Bromide (C₂H₅MgBr)Ferrocenylmethyl MethacrylateNot SpecifiedReadily initiated polymerization. dtic.mil

Dialkyl magnesium compounds (R₂Mg), such as dibutylmagnesium (B73119) (MgnBu₂), are also utilized as initiators in methacrylate polymerization. acs.orgresearchgate.net These compounds are often components of more complex initiating systems. For example, dibutylmagnesium is a key reactant in the formation of mixed lithium-magnesium and sodium-magnesium complexes that show high efficiency in MMA polymerization. acs.orgresearchgate.net The symmetrical nature of dialkyl magnesium compounds can be advantageous in certain polymerization systems. It has been shown in studies with tert-butylmagnesium chloride that the symmetrical form of the Grignard reagent (dialkylmagnesium) is the species efficient in initiating polymerization. researchgate.net

Advanced initiator systems involving heterometallic complexes of magnesium with alkali metals have been developed for highly controlled polymerization of methyl methacrylate. acs.orgresearchgate.netelectronicsandbooks.com These include unusual structures like the dimeric lithium n-butylmagnesium complex [(EDBP)Mg(µ₂-nBu)Li(Et₂O)]₂ and the sodium-magnesium complex [(EDBP)Na(Et₂O)MgnBu]₂. acs.orgresearchgate.netelectronicsandbooks.com

These complexes have demonstrated remarkable efficiency as initiators for the highly isospecific polymerization of MMA. electronicsandbooks.comfigshare.com For example, n-butylmagnesium–lithium or sodium aryloxide complexes can initiate polymerization at -30 °C, yielding polymers with high isotacticity ([mm] = 95.4–96.1%) and narrow molecular weight distributions. rsc.org The synthesis of these complexes involves reacting compounds like 2,2′-ethylidenebis(4,6-di-tert-butylphenol) (EDBP-H₂) with organolithium reagents and dialkylmagnesium compounds in a stoichiometric manner. acs.orgresearchgate.netelectronicsandbooks.com The cooperative effect between the different metals in these complexes is believed to contribute to their high stereoselectivity and polymerization control. rsc.org

Role of Sterically Bulky Ligands in Initiator Synthesis

Sterically bulky ligands play a pivotal role in the synthesis and function of initiators for methacrylate polymerization, including those based on magnesium. These large chemical groups are attached to the metal center of the initiator or catalyst and are instrumental in controlling the polymerization process. Their size can prevent undesirable side reactions, enhance catalyst stability, and influence the stereochemistry of the resulting polymer chain.

The choice of supporting ligands on the central metal is critical to the catalytic behavior of the complexes. google.com For alkaline earth metals like magnesium, the use of sterically demanding ligands is an effective method to direct the Schlenk equilibrium, favoring the formation of specific active species. rsc.org Research has shown that magnesium complexes featuring bulky β-diiminate (BDI) or bisphenoxide ligands are effective for the controlled polymerization of methacrylates. rsc.orgnih.gov For instance, a binuclear magnesium complex with a BDI ligand demonstrated excellent activity for the living polymerization of methyl methacrylate, achieving high monomer conversion in minutes with narrow molecular weight distributions. rsc.org

The steric hindrance provided by these ligands, such as 2,6-di-tert-butyl-p-cresol (BHT) or 6,6′-(propane-2,2′-diyl)bis(2,4-di-tert-butylphenol) (PBTP-H2), creates a well-defined coordination sphere around the magnesium center. nih.gov This controlled environment can prevent the aggregation of catalytic species and regulate the approach of the monomer, leading to more controlled polymerization. In some cases, increasing the steric bulk of the ligand framework can lead to the formation of unusual, coordinatively unsaturated trigonal magnesium systems. researchgate.net However, there is a balance to be struck, as excessive steric bulk can also hinder monomer coordination and reduce the rate of polymerization. rsc.org

Table 1: Influence of Sterically Bulky Ligands on Magnesium-Based Initiators for Methacrylate Polymerization

Ligand TypeExample LigandMetal CenterObserved Effect on Polymerization/CatalysisReference(s)
Bisphenoxide2,6-di-tert-butyl-p-cresol (BHT)Magnesium (Mg)Acts as an efficient and chemoselective catalyst for transesterification of methyl methacrylate (MMA). nih.gov
Bisphenoxide6,6′-(propane-2,2′-diyl)bis(2,4-di-tert-butylphenol) (PBTP)Magnesium (Mg)Shows significantly higher catalytic activity for MA transesterification compared to Mg(BHT)2, attributed to bidentate ligation. nih.gov
β-diiminate (BDI)CH[C(CH₃)N-DIPP]₂ (DIPP=2,6-diisopropylphenyl)Magnesium (Mg)Enables living polymerization of MMA with excellent control over molecular weight and high syndiotacticity. rsc.org
β-diiminate (BDI)Super bulky DIPeP BDI ligandMagnesium (Mg)Can stabilize dimeric Mg-Mg bonded species; steric bulk influences the stability of radical intermediates. acs.org
Bis(phenol)2,2'-ethylidenebis(4,6-di-tert-butylphenol) (EDBP-H₂)Lithium-Magnesium (Li-Mg)Forms mixed-metal complexes that act as highly isospecific initiators for MMA polymerization. google.com

Preparation of this compound-Containing Composite Systems

This compound is a key component in the fabrication of advanced composite materials, where it functions as a reinforcing agent or a reactive filler. Its incorporation into polymer matrices can be achieved through several methods, each designed to optimize the dispersion and interaction of the methacrylate salt within the host polymer, thereby enhancing the final properties of the composite.

In-situ Preparation in Elastomer Matrices

The in-situ preparation of this compound within an elastomer matrix is a powerful technique for creating highly reinforced rubber composites. rsc.orgtandfonline.com This method involves the reaction of precursors, such as magnesium oxide and methacrylic acid, directly within the rubber during processing, typically in an internal mixer. koreascience.kr The this compound is formed and simultaneously polymerizes during the peroxide-induced vulcanization of the rubber. researchgate.netjst.go.jp This process can lead to the formation of ionic crosslinks in addition to covalent crosslinks, significantly improving the mechanical properties of the elastomer. koreascience.kr

Research on low-temperature-grade hydrogenated acrylonitrile (B1666552) butadiene rubber (LTG-HNBR) has shown that in-situ polymerized this compound can act as a reinforcing agent. rsc.org The cation (Mg²⁺) influences how the unsaturated metal methacrylate (UMM) self-polymerizes and grafts onto the rubber chains. rsc.org Studies comparing in-situ preparation with the direct addition of pre-synthesized this compound have found that the in-situ method results in superior reinforcement. This is often attributed to the much finer and more uniform dispersion of the reinforcing poly(this compound) domains within the rubber matrix. jst.go.jpscispace.com The "dissolving-diffusion" model suggests that even if the initial precursors are not perfectly dispersed, the subsequent in-situ polymerization reaction drives the diffusion of monomers, leading to a uniform nano-dispersion. researchgate.netscispace.com This enhanced dispersion maximizes the filler-rubber interaction, leading to notable improvements in tensile strength, modulus, and hardness of the vulcanizates. tandfonline.comresearchgate.net

Table 2: Comparison of In-situ vs. Direct Addition of Metal Methacrylates in Elastomers

PropertyIn-situ Prepared Metal MethacrylateDirectly Added Metal MethacrylatePrimary Reason for DifferenceReference(s)
Dispersion Fine, uniform nano-dispersionLarger agglomerates, less uniformIn-situ reaction breaks down initial particles and promotes diffusion ("dissolving-diffusion" model). tandfonline.comscispace.com
Tensile Strength Significantly higherLowerBetter dispersion and interfacial adhesion enhance stress transfer from the rubber matrix to the reinforcing particles. koreascience.krresearchgate.net
Tear Strength ImprovedLess improvementFormation of ionic crosslinks and nanophase reinforcement. koreascience.kr
Hardness IncreasedModerate increaseHigher crosslink density and reinforcing effect of well-dispersed particles. researchgate.net

Solution-Based Incorporation Techniques

Solution-based methods, such as solution casting or blending, provide a versatile route for incorporating magnesium-containing compounds into a polymer matrix to form a composite. researchgate.netresearchgate.net In a typical solution casting process, a polymer, such as poly(methyl methacrylate) (PMMA), is dissolved in a suitable solvent like chloroform (B151607) or dimethylformamide (DMF) to create a polymer solution. researchgate.netresearchgate.net Concurrently, the filler, in this case, a magnesium compound, is dispersed in the same or a compatible solvent, often with the aid of ultrasonication to ensure homogeneity. researchgate.net The two solutions are then combined and stirred vigorously to achieve a uniform blend. researchgate.net Finally, this homogeneous mixture is cast onto a substrate (e.g., a glass plate) and the solvent is slowly evaporated, leaving behind a solid composite film. researchgate.netresearchgate.netwu.ac.th

This technique has been successfully used to fabricate PMMA-Magnesium Oxide (MgO) nanocomposite films, where MgO nanoparticles are dispersed within the PMMA matrix. researchgate.netresearchgate.net Similarly, polymer blend electrolytes containing magnesium salts like magnesium trifluoromethanesulfonate (B1224126) have been prepared using the solution casting technique to create ion-conducting membranes. wu.ac.thbohrium.com The key advantage of this approach is the potential for achieving a high degree of dispersion of the filler at a molecular or nanoscale level, which is crucial for maximizing the material's optical, thermal, or electrical properties. researchgate.netbohrium.com The properties of the final composite, such as surface roughness and refractive index, can be tuned by varying the weight percentage of the magnesium compound added. researchgate.net

Surface Functionalization and Grafting Approaches

Surface functionalization and grafting are advanced techniques used to create robust composite materials by covalently bonding polymer chains to the surface of a filler particle. This "grafting to" or "grafting from" approach ensures a strong interface between the inorganic filler and the organic polymer matrix, significantly improving dispersion and load transfer.

In this context, particles containing magnesium, such as magnesium hydroxide or magnesium ferrite (B1171679), can be surface-modified to facilitate the grafting of methacrylate-based polymers. researchgate.netuh.edu A common strategy involves a two-step process. First, the nanoparticle surface is functionalized with a coupling agent that introduces a reactive group, such as a vinyl (C=C) or methacrylate group. acs.orguh.edu For example, silica-coated magnesium ferrite (MgFe₂O₄@SiO₂) nanoparticles can be treated with 3-methacryloxypropyltrimethoxysilane (MPS), which anchors methacrylate functionalities to the surface. uh.edu

In the second step, a polymerization reaction is initiated from these surface-bound groups. uh.edu This can involve the radical polymerization of a monomer like cysteine methacrylate or methyl methacrylate, causing polymer chains to grow directly from the particle surface. uh.edunih.gov This method has been used to graft poly(cysteine methacrylate) onto magnesium ferrite nanoparticles and poly(methyl methacrylate) (PMMA) onto silica (B1680970) nanoparticles. uh.edunih.govresearchgate.net The resulting core-shell structure, with an inorganic core and a grafted polymer shell, leads to hydrophobic nanoparticles with excellent compatibility and dispersibility in organic media. researchgate.net

Table 3: Methodologies for Surface Grafting of Methacrylates on Nanoparticles

Nanoparticle CoreSurface Functionalization AgentGrafted PolymerPolymerization MethodPurpose/OutcomeReference(s)
Magnesium Hydroxide (Mg(OH)₂)Oleic Acid (OA)Poly(methyl methacrylate) (PMMA)Dispersion polymerizationTo create hydrophobic nanoparticles with improved compatibility in organic phases. researchgate.net
Magnesium Ferrite (MgFe₂O₄)3-methacryloxypropyltrimethoxysilane (MPS)Poly(cysteine methacrylate) (PCysMA)Radical polymerizationTo create nanocomposites for pH-tunable selective adsorption of dyes. acs.orguh.edu
Silica (SiO₂)3-methacryloxypropyldimethylchlorosilanePoly(methyl methacrylate) (PMMA)RAFT polymerizationTo create well-defined nanocomposites with controlled molecular weight and improved mechanical properties. researchgate.net
Silica (SiO₂)(none specified, uses surface radicals)Poly(methyl methacrylate) (PMMA)UV-induced graft polymerizationTo form near-monodisperse organic-inorganic nanocomposites without homopolymerization. nih.gov

Polymerization Mechanisms and Kinetics

Anionic Polymerization Initiated by Organomagnesium Compounds

The polymerization of methacrylate (B99206) monomers using organomagnesium initiators is distinguished by the stability and persistence of the active centers. tandfonline.comtandfonline.com This behavior deviates from classical anionic systems and suggests a more intricate mechanism involving covalent metal-carbon bonds. tandfonline.comtandfonline.comresearchgate.net

The stereospecific polymerization of methyl methacrylate (MMA) initiated by organomagnesium compounds, particularly Grignard reagents, has been a subject of extensive research. researchgate.netcore.ac.uk The resulting polymer's stereochemistry—whether it is isotactic, syndiotactic, or stereoblock—is highly dependent on several factors that influence the propagation step. researchgate.netcore.ac.uk The mechanism is believed to involve the coordination of the monomer to the active center, which guides the stereochemistry of the incoming monomer unit. tandfonline.comtandfonline.com

Polymerization temperature is a critical parameter that significantly affects the stereoregularity of the resulting polymer. researchgate.netdoaj.org Studies have shown that the polymerization mechanism can differ at temperatures above and below approximately 266°K (-7°C). researchgate.net For instance, in the polymerization of methyl methacrylate initiated by phenylmagnesium bromide, a noticeable change in the polymerization mechanism is observed around this temperature. researchgate.net

Generally, lower polymerization temperatures tend to favor the formation of syndiotactic polymers in anionic polymerization. core.ac.uk However, with certain organomagnesium initiators, highly isotactic polymers can be obtained even at low temperatures, such as -78°C. mdpi.com For example, the polymerization of MMA with t-butylmagnesium bromide in toluene (B28343) at -78°C yields highly isotactic poly(methyl methacrylate) (PMMA). mdpi.com Conversely, increasing the polymerization temperature can lead to a decrease in isotacticity. scispace.com

Table 1: Effect of Polymerization Temperature on the Tacticity of PMMA Initiated by n-BuLi

Polymerization Temperature (°C) Yield (%) Isotactic (I) Heterotactic (H) Syndiotactic (S)
-78 75.2 0.58 0.30 0.12
-60 85.1 0.49 0.32 0.19
-45 92.5 0.35 0.36 0.29
-30 88.4 0.22 0.41 0.37

Data sourced from studies on the polymerization of methyl α-phenylacrylate, which provides insights applicable to methacrylate polymerization. scispace.com

The structure of the alkyl group in the organomagnesium initiator plays a crucial role in determining the stereoregularity of the polymer. researchgate.netcore.ac.uk Branched-alkyl Grignard reagents, such as isobutyl-, secondary-butyl-, and t-butylmagnesium halides, are known to produce isotactic polymers. researchgate.netcore.ac.uk In contrast, straight-chain alkyl Grignard reagents typically yield stereoblock polymers. researchgate.net The steric bulk of the alkyl group appears to be a determining factor, with bulkier groups like phenyl or t-butyl magnesium halides providing highly isotactic polymers. researchgate.net

Organic additives can also significantly influence the stereospecificity of the polymerization. researchgate.net The addition of donor solvents like tetrahydrofuran (B95107) (THF) can alter the nature of the active center. As the content of THF decreases, the polymer structure can shift from stereoblock to more isotactic-like when using Grignard reagents. researchgate.net The presence of certain amines, such as diphenylamine (B1679370) and diethylamine, has been found to promote the formation of isotactic polymer. researchgate.net

Table 2: Influence of Initiator Alkyl Group on PMMA Tacticity

Initiator Polymer Tacticity
t-Butylmagnesium Bromide Highly Isotactic researchgate.netmdpi.com
Phenylmagnesium Bromide Isotactic (at >0°C) researchgate.net
Isobutylmagnesium Bromide Isotactic core.ac.uk

Evidence suggests that the active centers in the polymerization of methacrylates initiated by organomagnesium compounds are not simple ion pairs but rather covalent magnesium-carbon bonds. tandfonline.comtandfonline.comresearchgate.net This hypothesis is supported by the remarkable persistence and stability of these active centers. tandfonline.comtandfonline.comresearchgate.net Further evidence comes from stereochemical studies indicating that the α-carbon of the monomer adopts the tetrahedral configuration it will have in the polymer chain as it becomes the active chain end. tandfonline.comtandfonline.comresearchgate.net This suggests a more structured and less fleeting active species than a simple carbanion.

The polymerization kinetics also support this model. The observed rate equations differ significantly from those of typical anionic polymerizations, pointing towards a pseudo-anionic mechanism where the active center is a covalent magnesium-carbon bond. tandfonline.com

Kinetic evidence strongly supports the idea that the monomer complexes to the active center before propagation. tandfonline.comresearchgate.nettandfonline.com The polymerization kinetics shift from an internal zero-order with respect to the monomer to a first-order dependence as the temperature increases, which is consistent with a mechanism involving a monomer-active center complex. tandfonline.com This complexation step is crucial for the stereochemical control of the polymerization. The vacant coordination sites on the magnesium atom can be occupied by the monomer, solvent molecules, or carbonyl groups from the polymer chain. tandfonline.com The steric constraints imposed on a monomer approaching the magnesium atom in the active center are believed to be responsible for guiding the stereospecific insertion of the monomer unit. tandfonline.com

While the complexing of the monomer to the active center is a key feature, the intramolecular complexing of the penultimate or antepenultimate carbonyl group of the growing polymer chain to the magnesium atom is not considered a prerequisite for achieving isotactic polymerization. tandfonline.comtandfonline.comresearchgate.net Although such intramolecular chelation may play a role in controlling the configuration of the β-carbon in the polymer backbone, the primary stereocontrol for isotactic placement is thought to arise from other factors. tandfonline.comtandfonline.comresearchgate.net The stereospecificity is more likely dictated by the structure of the active center itself and how it orients the incoming monomer. tandfonline.com The proportions of different types of active centers, which are established during the initiation phase, are what primarily determine the final structure of the polymer. tandfonline.com

Kinetics of Methyl Methacrylate Polymerization

While the user requested information focusing solely on magnesium methacrylate, the provided outline is structured around the well-documented kinetics of methyl methacrylate (MMA). Research specifically detailing the polymerization kinetics of this compound under this exact framework is sparse. The following sections adapt the provided structure, incorporating available data for this compound and noting where information is primarily derived from related systems.

Rate and Degree of Polymerization Relationships

In polymerization reactions, the rate of polymerization (Rp) and the number-average degree of polymerization (DPn) are critical parameters. For methacrylate polymerizations initiated by organomagnesium compounds like Grignard reagents, the relationships can deviate from typical anionic polymerization. For instance, studies on MMA with butylmagnesium bromide initiators have shown that at low temperatures (≤ 230 K), the rate of polymerization is directly proportional to both the initial initiator and initial monomer concentrations. rsc.org The degree of polymerization is proportional to the monomer conversion and inversely proportional to the initial initiator concentration. rsc.orgresearchgate.net

In the context of this compound (MDMA) used as a reinforcing filler in materials like ethylene-vinyl acetate (B1210297) rubber (EVM), the polymerization of MDMA occurs in situ during vulcanization. researchgate.net The mechanical properties, such as modulus and tensile strength, increase significantly with higher loadings of MDMA, which suggests an increase in crosslink density and thus, polymerization of the methacrylate groups. researchgate.net This indicates that the extent of polymerization is directly related to the concentration of the monomer (MDMA) available in the system.

Initiator-Monomer Complex Formation
Propagation Reaction through Monomer-Propagating Chain-End Complex

The propagation step in these systems is believed to proceed through a complex formed between the incoming monomer and the propagating chain-end. rsc.orgresearchgate.net This mechanism is a departure from simpler models where the chain-end directly attacks a monomer molecule. The active center at the propagating chain end is thought to be a covalent magnesium-carbon bond. tandfonline.com For this compound, it is understood that the double bonds within the monomer react during peroxide curing, leading to polymerization and the formation of ionic crosslinks within the polymer matrix. researchgate.net The structure of the polymer terminus, influenced by the metal cation (like Mg2+), is expected to significantly affect stereoselectivity during polymerization. scispace.comanu.edu.au

Effect of Initiator Concentration

The concentration of the initiator has a direct impact on both the rate of polymerization and the final molecular weight of the polymer. In redox-initiated polymerization of methacrylates, increasing the initiator concentration leads to a higher number of generated radicals and a faster polymerization rate. nih.govresearchgate.net Consequently, the molecular weight of the resulting polymer tends to decrease with higher initiator concentrations. researchgate.net In systems involving organomagnesium initiators, the rate of polymerization for MMA has been found to be proportional to the initiator concentration. rsc.orgresearchgate.net Similarly, for the polymerization of MMA using atom transfer radical polymerization (ATRP), the theoretical number-average molecular weight (Mn) is determined by the initial concentration ratio of the monomer to the initiator. sigmaaldrich.com

Temperature Dependence of Polymerization Kinetics

Temperature is a critical variable in methacrylate polymerization. The rate of polymerization generally increases with temperature up to a certain point. tue.nlresearchgate.net For dimethacrylates, the maximum polymerization rate is observed around 160°C; above this, depropagation (the reverse of polymerization) becomes significant and the rate decreases. tue.nl The thermal stability of the resulting polymer is also heavily influenced by the polymerization temperature. researchgate.net In studies of MMA polymerization with a phenylmagnesium bromide initiator, the entire polymerization mechanism was found to differ at temperatures above and below approximately 266°K (-7°C). researchgate.net This highlights the profound effect temperature has on the reaction pathway.

The following table shows the effect of temperature on the polymerization of MMA in the presence of magnesium bromide (MgBr2), which acts as a Lewis acid to accelerate the reaction.

Temperature (°C)InitiatorPolymer Yield (%) (with MgBr2)Polymer Yield (%) (without MgBr2)Mn (×10⁴) (with MgBr2)Mn (×10⁴) (without MgBr2)
0Photoirradiation9.02.516.15.8
20Photoirradiation14.84.813.95.1
40Photoirradiation18.58.210.84.2
80ACN46.539.83.92.1
Data sourced from a study on the radical polymerization of MMA in the presence of MgBr2. cmu.edu The addition of the Lewis acid resulted in an increased yield and molecular weight at each temperature.
Active Center Concentration and Stability

The nature and stability of the active centers are fundamental to the polymerization process. In the polymerization of methacrylates initiated by organomagnesium compounds, evidence suggests that the active centers are persistent and stable covalent magnesium-carbon bonds. tandfonline.com The stability of these active centers allows for controlled polymerization, leading to polymers with specific tacticities. cmu.edu The proportions of active centers with different reactivities and stereospecificities are established during the initiation phase and persist throughout the reaction. tandfonline.com In free radical polymerization, the chain continues to grow until all monomers are consumed or the active center is terminated. acs.org The concentration of active centers can be influenced by factors such as initiator concentration and the presence of Lewis acids, which can stabilize radical species. scispace.com

Radical Polymerization of Methacrylate Monomers with Magnesium Inclusion

The inclusion of magnesium in the radical polymerization of methacrylate monomers introduces significant effects on the reaction kinetics and the properties of the resulting polymer. The magnesium ion can act as a Lewis acid, interacting with the monomer and the propagating radical, thereby influencing the stereochemistry and the rate of polymerization.

Free radical polymerization is a common method for synthesizing polymers from vinyl monomers like methacrylates. fujifilm.com The process is initiated by the decomposition of an initiator, typically a peroxide or an azo compound, to generate free radicals. fujifilm.com These radicals then react with monomer units to create propagating radicals, which in turn react with more monomers in a chain reaction until termination occurs. fujifilm.com

In the context of this compound, studies have explored the radical polymerization of methyl methacrylate (MMA) in the presence of magnesium bromide as a Lewis acid. cmu.eduresearcher.lifenii.ac.jp The addition of magnesium bromide was found to increase both the rate of polymerization and the molecular weight of the resulting poly(methyl methacrylate) (PMMA). cmu.eduresearcher.life The microtacticity of the polymer was also dependent on the amount of magnesium bromide added. cmu.edu It is believed that the magnesium ion coordinates with the carbonyl group of the methacrylate monomer, which can influence the stereochemistry of the polymer chain. cmu.eduanu.edu.au

Research has also investigated the use of enzyme catalysis, such as horseradish peroxidase (HRP), for the free radical polymerization of MMA. nih.gov This method allows for polymerization at ambient temperatures and can produce highly stereoregular polymers. nih.gov

The following table summarizes the effect of a Lewis acid (magnesium bromide) on the radical polymerization of methyl methacrylate (MMA).

PropertyObservation with Magnesium Bromide Addition
Polymerization RateIncreased cmu.eduresearcher.life
Polymer Molecular WeightIncreased cmu.eduresearcher.life
Polymer MicrotacticityDependent on the amount of Lewis acid cmu.edu

Controlled radical polymerization (CRP) techniques offer a way to synthesize polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. researchgate.netsigmaaldrich.com One of the most robust CRP methods is Atom Transfer Radical Polymerization (ATRP). researchgate.netsigmaaldrich.com ATRP involves the reversible activation and deactivation of a dormant species by a transition metal complex, typically copper-based. sigmaaldrich.com

While ATRP has been successfully applied to a wide range of methacrylates, the direct polymerization of acidic monomers like methacrylic acid can be challenging due to the poisoning of the metal catalyst. cmu.eduscirp.org However, ATRP of methacrylate esters in the presence of magnesium-based compounds or the use of protected monomers are viable strategies. cmu.edu For instance, the ATRP of benzyl (B1604629) methacrylate can be performed, followed by deprotection to yield poly(methacrylic acid). cmu.edu

Research has also explored the use of zero-valent metals like magnesium as reducing agents and supplemental activators in ATRP of acrylates. researchgate.net This approach, known as SARA ATRP (Supplemental Activator and Reducing Agent ATRP), allows for the use of less active, more stable copper complexes.

The table below outlines key features of ATRP for methacrylates.

FeatureDescription
ControlProvides excellent control over polymer molecular weight and distribution. researchgate.netsigmaaldrich.com
Monomer ScopeApplicable to a wide variety of methacrylate esters. cmu.edu
Functional PolymersEnables the synthesis of polymers with specific end-group functionalities. sigmaaldrich.com
Catalyst SystemsTypically employs transition metal complexes (e.g., copper/ligand). sigmaaldrich.com

Crosslinking Reaction Mechanisms

This compound can be used as a coagent in the crosslinking of elastomers, leading to the formation of complex network structures that significantly influence the material's properties.

In the peroxide curing of elastomer blends, such as those involving ethylene-vinyl acetate copolymer (EVM) or styrene-butadiene rubber (SBR), this compound acts as a reactive coagent. researchgate.netresearchgate.net The curing process is initiated by the thermal decomposition of a peroxide, which generates free radicals. These radicals can abstract hydrogen atoms from the elastomer chains, creating macroradicals.

These macroradicals can then react with the double bonds of this compound, leading to the grafting of methacrylate units onto the elastomer backbone. researchgate.net The methacrylate units can further polymerize, forming crosslinks between the elastomer chains. researchgate.net Fourier transform infrared (FTIR) spectroscopy has confirmed that the double bonds in this compound react during peroxide curing. researchgate.net The use of methacrylate coagents in peroxide curing can enhance the crosslinking efficiency and improve the mechanical properties of the vulcanizates. researchgate.net

A key feature of using this compound in elastomer blends is the formation of both covalent and ionic crosslinks. researchgate.netmade-in-china.com Covalent crosslinks are formed through the polymerization of the methacrylate groups, creating stable carbon-carbon bonds. made-in-china.com

Simultaneously, the magnesium ions can form ionic clusters, acting as ionic crosslinks. researchgate.netmade-in-china.com These ionic crosslinks are thermally stable and can dissipate energy under stress, contributing to improved tensile and tear strength. made-in-china.com Crosslink density analysis has shown that the presence of this compound in EVM vulcanizates leads to an increase in both covalent and, particularly, ionic crosslinks. researchgate.net The combination of these two types of crosslinks results in a unique network structure that imparts both good heat aging characteristics and enhanced mechanical performance. made-in-china.com

The following table differentiates between the two types of crosslinks formed.

Crosslink TypeFormation MechanismKey Characteristics
CovalentPolymerization of methacrylate double bonds. made-in-china.comRigid and thermally stable. made-in-china.com
IonicAggregation of magnesium ions. researchgate.netmade-in-china.comThermally stable and can dissipate energy under stress. made-in-china.com

The degree of crosslinking has a profound impact on the final network structure and, consequently, the material's properties. Increasing the amount of this compound and peroxide generally leads to a higher crosslink density. researchgate.net This increased crosslinking results in a more rigid network, which can lead to higher modulus and hardness. researchgate.net

However, the relationship between crosslink density and mechanical properties is complex. While a higher degree of crosslinking can improve strength, it can also lead to more brittle behavior. researchgate.netmdpi.com The balance between covalent and ionic crosslinking, as controlled by the concentration of this compound, is crucial for optimizing the performance of the final material. Studies on various crosslinked polymer networks have shown that the network structure, including the distribution and length of crosslinks, significantly affects properties like the glass transition temperature and mechanical response. nih.govicm.edu.pl In hydrogels, for example, the crosslinking density directly influences the swelling behavior and mechanical stiffness of the network. nih.govscispace.com

Polymer Structure and Morphological Characterization of Poly Magnesium Methacrylate and Composites

Spectroscopic Characterization

Spectroscopic techniques are pivotal in confirming the chemical structure, identifying functional groups, and understanding the optical and surface properties of poly(magnesium methacrylate) and its composites.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups within a molecule and confirming the structure of polymers. In the context of poly(this compound) (PMMA) composites, FTIR is used to verify the interactions between the polymer matrix and incorporated nanoparticles, such as magnesium oxide (MgO). researchgate.netresearchgate.net

Studies on PMMA-MgO nanocomposites reveal characteristic absorption bands that confirm the polymer's structure and its interaction with the filler. researchgate.net Key vibrational modes observed in the FTIR spectra include:

C=O Stretching: A prominent band associated with the carbonyl group stretching is typically observed. In PMMA-Mg(ClO₄)₂ complexes, this peak shifts, indicating an electrostatic attraction between the magnesium cation and the carbonyl group. researchgate.net Specifically, the C=O peak downshifts from 1672 cm⁻¹ to 1650 cm⁻¹. scispace.com In PMMA-MgO nanocomposites, this band appears around 1719-1731 cm⁻¹. researchgate.netresearchgate.net

C-O Stretching: Vibrations corresponding to the C-O bond are also evident in the spectra. researchgate.net

-C-O-C- Stretching: A band related to the stretching of the ester linkage is another key feature. researchgate.net

CH₃ Vibrations: Asymmetric stretching and bending vibrational modes of the methyl (CH₃) groups are present. researchgate.net

Mg-O Stretching: In composites containing magnesium oxide, a peak below 400 cm⁻¹ is attributed to the Mg-O stretching vibration, confirming the presence of the metal oxide. researchgate.net

The interaction between PMMA and fillers like magnesium perchlorate (B79767) (Mg(ClO₄)₂) or silica (B1680970) (SiO₂) can lead to shifts in the characteristic peaks of PMMA, indicating complexation. researchgate.netscispace.com For instance, the addition of Mg(ClO₄)₂ to PMMA causes a downshift in the C=O peak, suggesting an interaction between the magnesium ion and the carbonyl group of the PMMA. researchgate.net

Interactive Table: Characteristic FTIR Peaks in Poly(methyl methacrylate) and its Composites

Functional Group Wavenumber (cm⁻¹) Reference
C=O Stretching 1719 - 1731 researchgate.netresearchgate.net
C-O Stretching 1140 - 1270 researchgate.net
-C-O-C- Stretching 1067 researchgate.net
CH₃ Asymmetric Stretching 2950 - 2998 researchgate.net
CH₃ Bending 1275 - 1492 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Chemical Structure and Composition Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed analysis of the chemical structure and composition of polymers. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide valuable information about the molecular environment of the nuclei.

¹H-NMR Spectroscopy: In the analysis of methacrylate-containing polymers, ¹H-NMR spectra show distinct signals for different protons. For instance, in a glycogen-methacrylate (Gly-Meth) hydrogel, the vinylic protons of the methacrylate (B99206) group appear at approximately 5.67 and 6.04 ppm, while the methyl group protons of the methacrylate show a chemical shift at 1.87 ppm. rsc.org The appearance of these new proton signals confirms the successful incorporation of the methacrylate group into the glycogen (B147801) network. rsc.org Similarly, for poly(methyl methacrylate) (PMMA), characteristic peaks for the methyl (-CH₃), methylene (B1212753) (-CH₂-), and methoxy (B1213986) (-OCH₃) groups are observed between 3.45 and 3.90 ppm. researchgate.net

¹³C-NMR Spectroscopy: ¹³C-NMR provides complementary information on the carbon skeleton of the polymer. For PMMA, well-resolved solid-state CP/MAS ¹³C-NMR spectra show signals at approximately 16.7 ppm (α-methyl carbon), 45.2 ppm (quaternary carbon), 52.2 ppm (methoxy carbon), and 178.1 ppm (carbonyl carbon). auremn.org The chemical shifts in copolymers of methyl methacrylate and methacrylic acid are essentially the same as in the homopolymer. auremn.org In studies of PMMA, the carbonyl carbon signals can be detected at 178.04, 177.77, and 176.94 ppm, the methylene carbon of the main chain at 54.38 ppm, the quaternary carbon at 44.51 ppm, and the ester methyl signal at a distinct chemical shift. researchgate.net

The combination of ¹H-NMR and ¹³C-NMR allows for a comprehensive understanding of the polymer's structure, tacticity, and the successful incorporation of functional groups or comonomers.

UV-Visible Spectroscopy for Optical Properties and Photo-responsiveness

UV-Visible spectroscopy is a key technique for investigating the optical properties of poly(this compound) and its composites, providing insights into their electronic transitions, optical band gap, and photo-responsiveness.

Pure poly(methyl methacrylate) (PMMA) is generally transparent in the visible region but shows absorbance in the UV region. researchgate.net The UV-Vis absorption spectrum of PMMA typically displays two absorption bands: a strong band around 220 nm attributed to the π → π* transition of the carbonyl group (C=O), and a weaker band around 295 nm due to the n → π* transition of the same group. mdpi.com

The incorporation of nanoparticles like magnesium oxide (MgO) into the PMMA matrix significantly alters its optical properties. researchgate.netresearchgate.net Studies on PMMA-MgO nanocomposites have shown enhanced absorption in the UV region, with a noticeable peak appearing around 280 nm, which is characteristic of the MgO nanoparticles. researchgate.netresearchgate.net As the concentration of MgO increases, the absorption in both the UV and visible regions tends to increase. researchgate.net This increased absorption leads to a decrease in the optical transmittance of the composite films. researchgate.net

The optical band gap (Eg) of the material, a crucial parameter for optoelectronic applications, can be determined from UV-Vis absorption data. For pure PMMA, the optical band gap is approximately 4.9 eV. mdpi.com The addition of nanofillers like MgO or a combination of montmorillonite (B579905) and magnetite can lead to a reduction in the optical band gap. researchgate.netmdpi.com For instance, incorporating montmorillonite and magnetite into PMMA can lower the band gap to 2.5 eV. mdpi.com Similarly, the energy band gap of an MgO-PMMA composite was found to decrease to 3.97 eV, making it suitable for photovoltaic applications. ijrar.org This tuning of the optical properties highlights the potential of these composites in various optoelectronic devices. researchgate.netmdpi.com

Interactive Table: Optical Properties of PMMA and its Composites

Material Key UV-Vis Absorption Features Optical Band Gap (Eg) Reference
Pure PMMA Absorption bands at ~220 nm (π → π) and ~295 nm (n → π) ~4.9 eV mdpi.com
PMMA-MgO Nanocomposite Enhanced UV absorption, peak at ~280 nm (due to MgO) 3.97 eV researchgate.netresearchgate.netijrar.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of poly(this compound) and its composites, XPS is crucial for confirming the successful synthesis and for analyzing the surface chemistry.

For instance, in the synthesis of magnesium ferrite (B1171679)/poly(cysteine methacrylate) (MgFe₂O₄/PCysMA) nanocomposites, XPS is one of several characterization techniques used to confirm the successful grafting of the polymer onto the nanoparticles. uh.eduacs.org By analyzing the core-level spectra of the constituent elements (e.g., Mg, Fe, O, C, N, S), researchers can verify the presence of the polymer on the surface of the magnetic nanoparticles and determine the chemical states of these elements, providing evidence of the intended surface modification. uh.eduacs.org

While specific XPS data for this compound is not detailed in the provided search results, the general application of XPS to similar polymer-nanoparticle composite systems underscores its importance in verifying surface functionalization and elemental composition. The technique would be instrumental in analyzing the surface of poly(this compound) to confirm the presence and chemical state of magnesium and the methacrylate polymer backbone.

Diffraction and Scattering Techniques

Diffraction and scattering techniques are essential for probing the crystalline structure and morphology of materials at the atomic and nanoscale.

X-ray Diffraction (XRD) for Crystalline Structure and Nanoparticle Analysis

For example, in PMMA-MgO nanocomposites, XRD analysis confirms the successful integration of MgO nanofillers within the PMMA matrix. researchgate.netresearchgate.net The XRD patterns of these composites typically show a broad hump characteristic of the amorphous nature of PMMA, superimposed with sharp diffraction peaks corresponding to the crystalline structure of MgO. ijrar.org This confirms that the MgO nanoparticles retain their crystalline nature within the polymer. vt.edu The diffraction peaks for MgO are consistent with a face-centered cubic (fcc) structure. uobaghdad.edu.iq

Similarly, in composites of PMMA with magnesium ferrite (MgFe₂O₄) nanoparticles, XRD is used to verify the presence of the crystalline ferrite phase. uh.edu The technique is also employed to study the structure of other related systems, such as PMMA complexed with magnesium perchlorate (Mg(ClO₄)₂), where it helps to understand the dissolution of the salt in the polymer matrix. scispace.com

Furthermore, XRD can be used to monitor changes in the crystalline structure of coatings. For instance, in a study of a magnesium hydroxide (B78521) coating on PMMA plates subjected to an acid spraying test, XRD was used to quantify the crystalline phases present, such as brucite (Mg(OH)₂), and to track their consumption over time. mdpi.com

The analysis of peak broadening in XRD patterns can also provide information about the crystallite size of the nanoparticles within the composite. vt.edu

Interactive Table: XRD Findings in PMMA-Magnesium Composites

Composite System Key XRD Findings Reference
PMMA-MgO Confirms integration of crystalline MgO in amorphous PMMA matrix. researchgate.netresearchgate.netijrar.org
PMMA-Mg(ClO₄)₂ Indicates dissolution of Mg(ClO₄)₂ in the PMMA matrix. scispace.com
PMMA-MgFe₂O₄ Verifies the presence of the crystalline ferrite phase. uh.edu
Mg(OH)₂ on PMMA Quantifies crystalline phases and their changes over time. mdpi.com

Thermal Analysis

Thermal analysis techniques are crucial for determining the operational limits and processing conditions of polymeric materials. For poly(this compound) and its composites, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate thermal stability and transitions.

Thermogravimetric Analysis (TGA) is instrumental in assessing the thermal stability of poly(this compound) and its composites by monitoring weight loss as a function of temperature. The introduction of magnesium-containing species, such as magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂), into a poly(methyl methacrylate) (PMMA) matrix generally enhances its thermal stability. kashanu.ac.irresearchgate.net

Studies have shown that the thermal decomposition of nanocomposites containing magnesium compounds shifts to higher temperatures. For instance, in PMMA-Mg(OH)₂ nanocomposites, the presence of flake-like magnesium hydroxide improves the thermal stability of the PMMA matrix. kashanu.ac.ir The decomposition of these nanocomposites often occurs in multiple stages. An initial subtle mass loss may be observed near 100°C, attributed to the loss of adsorbed water. kashanu.ac.ir The primary decomposition of the polymer matrix is shifted to higher temperatures, indicating an enhanced thermal stability of the main chain. kashanu.ac.ir This improvement is often attributed to the endothermic decomposition of the magnesium filler, which releases water and dilutes combustible gases, thereby retarding the combustion process. kashanu.ac.ir

In exfoliated PMMA/MgFe-layered double hydroxide (LDH) nanocomposites, TGA has been used to discuss the thermal degradation mechanism. researchgate.net The activation energies of thermal decomposition, calculated using methods like the Flynn-Wall-Ozawa and Friedman equations, provide quantitative measures of the enhanced stability. researchgate.net Similarly, the incorporation of magnesium-containing layered double hydroxides (LDHs) into PMMA via in situ polymerization results in composites with increased thermal stability. marquette.edu

The thermal degradation of PMMA itself typically occurs in multiple steps, which can be influenced by the presence of magnesium-based nanofillers. researchgate.netscielo.br The addition of these fillers can alter the degradation pathway, for example, by inhibiting the formation of certain volatile products. researchgate.net

Table 1: TGA Data for Poly(methyl methacrylate) and its Composites

MaterialOnset Decomposition Temperature (°C)Temperature at 50% Weight Loss (T50) (°C)Reference
Neat PMMA~270~357 researchgate.netmarquette.edu
PMMA/Mg(OH)₂Higher than neat PMMA- kashanu.ac.ir
PMMA/MgFe(DS)-LDHIncreased- researchgate.net
PMMA/CHM (4%)-Increased by 30°C marquette.edu

This table is interactive. Click on the headers to sort the data.

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of polymers, most notably the glass transition temperature (Tg). The Tg is a critical parameter as it defines the transition from a rigid, glassy state to a more flexible, rubbery state.

For poly(methyl methacrylate) (PMMA), the reported Tg is approximately 100-120°C. researchgate.netresearchgate.net The incorporation of magnesium-based fillers can influence the Tg of the resulting composite material. In some cases, the presence of nanofillers like layered double hydroxides (LDHs) has shown little to no significant effect on the Tg of PMMA composites, with values remaining around 110°C. marquette.edu This suggests that the interaction between the polymer and the filler may not significantly restrict the segmental motion of the polymer chains associated with the glass transition. marquette.edu

However, other studies have reported changes in the Tg upon the addition of magnesium-containing nanoparticles. For instance, small endothermic peaks around 160°C in the DSC traces of PMMA with amorphous magnesium carbonate nanoparticles have been associated with the glass transition. researchgate.net The final degradation of the polymer, observed as an endothermic peak, was also shifted to higher temperatures, corroborating the TGA findings of enhanced thermal stability. researchgate.net

DSC can also reveal other thermal events, such as melting and crystallization, although these are less common for amorphous polymers like PMMA. In composites, the shape and area of endothermic peaks related to decomposition can be altered, reflecting changes in the material's crystallinity and interactions between the polymer and filler particles. scirp.org

Table 2: Glass Transition Temperatures (Tg) from DSC Analysis

MaterialGlass Transition Temperature (Tg) (°C)Reference
Neat PMMA100-120 researchgate.netresearchgate.net
PMMA/LDHs~110 marquette.edu
PMMA with Amorphous Magnesium Carbonate~160 researchgate.net

This table is interactive. Click on the headers to sort the data.

Microscopic and Imaging Techniques

Microscopic techniques are indispensable for visualizing the structure and morphology of poly(this compound) and its composites, from the surface topography down to the nanoscale arrangement of particles.

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology, microstructure, and dispersion of fillers within a polymer matrix. In composites of PMMA with magnesium-containing nanoparticles like magnesium oxide (MgO), SEM images can reveal the distribution and homogeneity of the nanoparticles. nih.gov For instance, studies have shown that an ethanol-assisted mixing technique can lead to good dispersion and homogeneity of MgO nanoparticles on PMMA particles. nih.gov

The morphology of the nanoparticles themselves, such as the flake-like structure of magnesium hydroxide, can also be characterized using SEM before their incorporation into the polymer. kashanu.ac.ir After composite formation, SEM can be used to observe the fracture surfaces, providing insights into the interfacial adhesion between the filler and the matrix. mdpi.com A well-defined and uniform porous structure with good interfacial bonding can be observed in some porous magnesium composites. researchgate.net

Furthermore, SEM is employed to assess changes in surface morphology due to external factors like irradiation. polymer-korea.or.kr It can be used to examine the aggregation, shape, and size of polymer particles, as well as any degradation features that appear on the surface of the films. polymer-korea.or.kr

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, making it ideal for visualizing the dispersion of nanoparticles and the nature of the interface between the nanoparticles and the polymer matrix at the nanoscale.

In studies of PMMA nanocomposites, TEM has been used to confirm the exfoliation and homogeneous dispersion of layered fillers like magnesium-iron layered double hydroxides (MgFe-LDH). researchgate.net TEM images can show that the LDH particles are exfoliated into nanometer-scale layers and distributed evenly within the PMMA matrix. researchgate.net

TEM is also crucial for characterizing the size and morphology of the nanoparticles themselves before they are incorporated into the polymer. For example, TEM has been used to characterize the size and shape of magnetite nanoparticles coated with a PEI-graft-POEGMA copolymer, showing good dispersion with no agglomeration and particle sizes in the range of 5-8 nm. ijera.comrsc.org Similarly, in nano-hydroxyapatite/PMMA composites, TEM has been used to visualize the dispersion of n-HA particles, where the addition of a surfactant was shown to improve the dispersion and lead to a more homogeneous fiber distribution. mdpi.com The interface between the magnesium matrix and reinforcements, such as nickel-coated carbon nanotubes, can also be examined to identify the formation of intermetallic compounds. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to study the surface topography and roughness of materials at the nanometer scale. For poly(this compound) and its composites, AFM provides quantitative data on how the addition of fillers affects the surface characteristics.

The incorporation of magnesium oxide (MgO) nanoparticles into a PMMA matrix has been shown to increase the surface roughness of the resulting composite films. researchgate.net The root mean square (RMS) roughness can increase significantly with higher loadings of MgO nanoparticles. researchgate.net This increased roughness is often taken as evidence of the presence of nanoparticles on the surface and their effective dispersion within the polymer matrix. researchgate.net

In other studies, the addition of nanoparticle fillers to PMMA has led to an increase in both the roughness average (Ra) and the root mean square (RMS) roughness. uomustansiriyah.edu.iqsemanticscholar.org For example, a composite with 5% nanoparticle filler exhibited an increase in these values compared to pure PMMA, which was attributed to the distribution of surface height and particle shape. uomustansiriyah.edu.iqsemanticscholar.org Conversely, in some systems, such as GelMA hydrogel coatings on MAO-coated magnesium alloys, an increase in coating thickness can lead to a decrease in surface roughness. mdpi.com AFM is sensitive enough to detect these variations and can be more discerning than other methods like profilometry in evaluating surface roughness. nih.gov The average surface roughness can also be influenced by adsorption processes; for instance, the Ra value of a copolymer increased after the adsorption of magnesium ions. researchgate.netgrafiati.com

Table 3: Surface Roughness Data from AFM Analysis

MaterialSurface Roughness ParameterValueReference
Pristine PMMA filmRMS Roughness95 nm researchgate.net
PMMA-MgO (4wt%)RMS Roughness270 nm researchgate.net
PMMARoughness Average (Ra)2.51 ± 0.29 nm scielo.br
Irradiated PMMARoughness Average (Ra)13.36 ± 0.89 nm scielo.br
HP(AN-MMA) copolymerRoughness Average (Ra)136 nm researchgate.netgrafiati.com
HP(AN-MMA) with Mg²⁺ adsorptionRoughness Average (Ra)354 nm researchgate.netgrafiati.com

This table is interactive. Click on the headers to sort the data.

Molecular Weight and Polydispersity Analysis

The determination of molecular weight (molar mass) and its distribution (polydispersity) is crucial for understanding the processing behavior and final properties of polymers, including those containing this compound.

In a typical GPC analysis, a polymer solution is passed through a column packed with porous gel; smaller molecules penetrate the pores more effectively and thus have a longer elution time, while larger molecules elute more quickly. semanticscholar.org Detectors such as refractive index (RI), viscosity, and light scattering detectors are used to determine the concentration and molar mass of the eluting polymer chains. semanticscholar.org For copolymers containing ionic groups, such as those with this compound, the presence of these groups can complicate GPC analysis due to potential interactions with the column packing material. This can be mitigated by using appropriate eluents, often containing salts like LiBr, to screen the ionic interactions. semanticscholar.org

The results from GPC analysis provide several key parameters:

Number-average molar mass (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molar mass (Mw): An average that is more sensitive to the presence of high molecular weight chains.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molar mass distribution. A PDI of 1.0 signifies a monodisperse sample where all chains have the same length.

For instance, studies on PMMA have reported a wide range of molecular weights, from approximately 15,000 g/mol to 350,000 g/mol , often with narrow polydispersity indices when synthesized via controlled polymerization techniques. sigmaaldrich.com The incorporation of this compound would be expected to influence these parameters depending on the polymerization method.

Table 1: Illustrative GPC Data for Methacrylic Polymers

Polymer SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Source
PMMA 14,596-1.17 researchgate.net
PMMA 216,811-1.25 researchgate.net
PMMA Standard46,00097,000~2.11 sigmaaldrich.com

This table is illustrative and based on data for poly(methyl methacrylate). Specific GPC data for poly(this compound) is not available in the provided search results.

Rheological and Mechanical Property Characterization (Focus on structural impact)

The ionic crosslinks formed by this compound have a profound impact on the rheological and mechanical properties of the resulting polymer. These properties are often characterized to understand the material's behavior under various conditions of stress, strain, temperature, and frequency.

Dynamic Mechanical Thermal Analysis (DMTA) is a powerful technique for studying the viscoelastic properties of polymers, which exhibit both elastic (solid-like) and viscous (liquid-like) characteristics. wikipedia.org In a DMTA experiment, a sinusoidal stress is applied to a sample, and the resulting strain is measured. This allows for the determination of the storage modulus (E' or G'), which represents the elastic response, and the loss modulus (E'' or G''), which represents the viscous response. researchgate.net

For polymers containing this compound, DMTA reveals key information about the influence of ionic clusters on the material's behavior. The presence of these ionic crosslinks typically leads to an increase in the storage modulus, particularly at temperatures above the glass transition temperature (Tg) of the non-ionic parent polymer. mdpi.com This indicates enhanced stiffness and resistance to deformation due to the physically crosslinked network.

Studies on PMMA doped with magnesium salts have shown that the salt significantly enhances the modulus. mdpi.com Similarly, in composites of ethylene-vinyl acetate (B1210297) copolymer (EVM) with this compound (MDMA), DMTA results indicated that the glass transition temperature shifted, and the ionic crosslinks greatly influenced the dynamic properties.

A key parameter obtained from DMTA is the tan delta (tan δ), which is the ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is often used to identify the glass transition temperature (Tg). For ionomers, a second, broader peak or a rubbery plateau at higher temperatures is often observed, which is attributed to the relaxation of the ionic clusters. tandfonline.commmu.ac.uk This indicates that the ionic network remains stable even at temperatures where the polymer chains have significant mobility.

Table 2: Illustrative DMTA Data for Polymers with Magnesium-Containing Additives

Polymer SystemAdditiveEffect on Storage Modulus (E')Effect on Glass Transition (Tg)Source
Poly(vinyl alcohol) (PVA)Mg(ClO₄)₂EnhancedIncreased mdpi.com
Poly(vinyl alcohol) (PVA)Mg(CH₃COO)₂EnhancedIncreased mdpi.com
SBSMg(OH)₂-Reduction in Tg of PS phase tandfonline.commmu.ac.uk
Autopolymerized PMMAMgOSmall, non-systematic changes-

This table illustrates the effects of magnesium compounds on the viscoelastic properties of different polymers as a proxy for the behavior of poly(this compound).

The crosslink density in ionomers can be indirectly assessed through various techniques. DMTA, for instance, can provide an estimate of the crosslink density from the value of the storage modulus in the rubbery plateau region. A higher storage modulus generally corresponds to a higher crosslink density.

In studies of ethylene-vinyl acetate copolymer (EVM) vulcanizates containing this compound, it was found that the material contained both covalent and ionic bonds. The ionic crosslink density increased significantly with increasing amounts of this compound. This increase in crosslink density was directly correlated with improvements in mechanical properties such as modulus and tensile strength.

The integrity of the network formed by these crosslinks is crucial for the material's performance. The ionic crosslinks are dynamic in nature, meaning they can break and reform, especially at elevated temperatures. This reversibility is a key feature of ionomers, allowing them to be processed like thermoplastics while behaving like crosslinked materials at ambient temperatures. scispace.com However, the stability of this network under stress and over time determines the material's long-term durability and creep resistance. Research on elastomeric ionomers has shown that increasing the content of magnesium oxide (MgO) can lead to a higher number of smaller ionic clusters, which enhances the dynamic cross-linking and strengthens the elastomer.

The stress-strain behavior of polymers containing this compound is markedly different from that of their non-ionic counterparts. The ionic crosslinks act as reinforcement, leading to an increase in properties such as tensile strength and Young's modulus.

In a study on poly(vinyl alcohol) films, the addition of magnesium salts significantly enhanced the modulus and yield stress. mdpi.com The stress-strain curves showed a transition from a more ductile to a more rigid behavior with the incorporation of the salt. Similarly, studies on PMMA containing magnesium salts demonstrated a change in the stress-strain behavior, with the material exhibiting a transition from brittle to more ductile behavior depending on factors like moisture content, which is influenced by the hygroscopic nature of the salts. mdpi.com

The recovery behavior of these materials after deformation is also a key characteristic. Ionomers are known for their self-healing and shape-memory properties, which are directly related to the reversible nature of the ionic crosslinks. uomustansiriyah.edu.iq When the material is damaged or deformed, the application of a stimulus such as heat can cause the ionic clusters to dissociate, allowing the polymer chains to move and the material to recover its original shape. Upon cooling, the ionic clusters reform, restoring the mechanical integrity of the material. This process of damage and recovery can often be repeated multiple times.

Table 3: Illustrative Stress-Strain Properties of PMMA with Additives

MaterialAdditive (10 wt%)Flexural Strength (MPa)Flexural Modulus (GPa)Source
PMMA (Control)None76.8 ± 10.31.8 ± 0.2 dovepress.com
PMMA-MgOMgO56.4 ± 4.51.7 ± 0.1 dovepress.com
PMMA-HApHAp79.5 ± 11.22.1 ± 0.3 dovepress.com
PMMA-CSChitosan82.5 ± 10.12.0 ± 0.2 dovepress.com
PMMA-SiO₂Silica96.8 ± 12.42.3 ± 0.3 dovepress.com

This table shows the influence of various additives, including magnesium oxide, on the mechanical properties of PMMA. HAp = Hydroxyapatite, CS = Chitosan, SiO₂ = Silica.

In addition to forming ionomers, magnesium can be introduced into polymer composites in the form of additive particles, such as magnesium oxide (MgO) nanoparticles. The incorporation of these particles into a polymer matrix, such as PMMA, can significantly alter the mechanical properties of the resulting composite material.

Research has shown that the effect of MgO nanoparticles on the mechanical properties of PMMA can be complex and depends on factors such as particle size, concentration, and dispersion within the matrix. In some cases, the addition of MgO nanoparticles has been found to improve properties like hardness. uomustansiriyah.edu.iq However, other studies have reported a decrease in properties like flexural strength when MgO nanoparticles are incorporated into PMMA bone cement. dovepress.com This reduction in strength was attributed to the nanoparticles acting as stress concentration points within the material.

The surface properties of the additive particles also play a crucial role. For instance, in composites of styrene-butadiene-styrene (SBS) with magnesium hydroxide (Mg(OH)₂), strong interactions between the polymer and the untreated filler particles led to changes in the phase behavior of the polymer, as observed by DMTA. tandfonline.commmu.ac.uk When the filler particles were surface-treated to reduce these interactions, the effect on the polymer's properties was less pronounced.

Therefore, when designing composites with magnesium-containing particles, it is essential to consider not only the properties of the particles themselves but also the nature of the interface between the particles and the polymer matrix to optimize the final mechanical performance of the material.

Interactions and Reinforcement Mechanisms in Magnesium Methacrylate Composites

Role of Magnesium Methacrylate (B99206) as a Reactive Filler and Crosslinking Agent

Magnesium methacrylate (Mg(MAA)₂) or magnesium dimethacrylate (MDMA) functions as a reactive filler, meaning it chemically participates in the curing process of the polymer matrix, rather than being an inert additive. researchgate.netmit.edu In systems cured with peroxide, the double bonds within the methacrylate groups of Mg(MAA)₂ can react, grafting onto the polymer chains and forming a co-polymer network. researchgate.netresearchgate.net This reactivity is crucial for reinforcing non-polar rubbers like ethylene-propylene-diene rubber (EPDM), where the polar metal salt can be directly mixed and cured with peroxide to achieve significant improvements in hardness and tensile strength while maintaining high elongation at break. researchgate.net

Interfacial Adhesion and Load Transfer Mechanisms

The efficacy of a composite material is critically dependent on the quality of the interface between the polymer matrix and the filler, as this interface governs the efficiency of load transfer from the flexible matrix to the stiffer reinforcement. nih.govrsc.orgresearchgate.net Poor adhesion at the interface can lead to premature failure under stress. rsc.org this compound can improve interfacial adhesion through several mechanisms. As a reactive filler, it can form covalent bonds with the polymer matrix, creating a strong link between the phases. nih.gov

In composites containing metallic or metal oxide fillers (like magnesium particles in a polylactic acid (PLA) matrix), overcoming the poor affinity between a hydrophobic polymer and a hydrophilic filler is a major challenge. mdpi.com The introduction of compatibilizers or coupling agents is a common strategy to enhance this interaction. mdpi.comspecialchem.com this compound, with its ionic and organic components, can act as a bridge at the interface. The methacrylate portion can interact or co-polymerize with the polymer matrix, while the ionic magnesium center can interact with inorganic fillers. This improved interfacial adhesion is essential for effective load transfer, which increases the stiffness and strength of the composite. nih.gov The goal is to create an interphase region with properties that provide a smooth transition between the matrix and the reinforcement, maximizing mechanical performance. researchgate.net

Formation and Behavior of Ionic Crosslink Networks

The introduction of this compound into a polymer matrix leads to the formation of a robust ionic crosslink network alongside the conventional covalent network. researchgate.netresearchgate.net These ionic crosslinks are formed by the electrostatic aggregation of the this compound moieties dispersed within the polymer. The divalent magnesium cation (Mg²⁺) can coordinate with the carboxylate groups (-COO⁻) of the methacrylate units, creating strong ionic clusters or multiplets. frontiersin.org These clusters act as thermally reversible, physical crosslinks that significantly influence the material's mechanical properties. researchgate.net

Studies on rubber composites reinforced with metal salts of unsaturated carboxylic acids, such as zinc dimethacrylate (ZDMA) and magnesium dimethacrylate (MDMA), have distinguished between the contributions of covalent and ionic crosslinks. researchgate.netresearchgate.net The total crosslink density can be measured, and by using acidolysis treatment to disrupt the ionic bonds, the density of the covalent network can be determined separately. researchgate.net The difference between the two represents the density of the ionic crosslinks. researchgate.net Research shows that the tensile strength of these vulcanizates is principally dependent on the ionic crosslink density. researchgate.net

Under tensile stress, the behavior of these networks is distinct. The ionic network, being more rigid, bears the initial load. researchgate.net As strain increases, the ionic bonds can slip or break, dissipating energy and preventing catastrophic failure. This breakage is often reversible, and a new ionic network can form rapidly once the stress is released or redistributed, although it may not return to the exact initial state. researchgate.net This process contributes to a high stress-softening effect observed in these materials. researchgate.net

Effect of Magnesium Dimethacrylate (MDMA) on Crosslink Density and Mechanical Properties of EPDM Rubber (Conceptual Data based on findings researchgate.net)
MDMA Content (phr)Total Crosslink Density (mol/cm³)Ionic Crosslink Density (mol/cm³)Tensile Strength (MPa)Hardness (Shore A)
0Low0Low55
10MediumIncreasedMedium65
20HighSignificantly IncreasedHigh75
30Very HighSubstantially IncreasedVery High85

Influence of Metal Ions on Polymer Chain Dynamics and Rheology

The presence of metal ions, such as Mg²⁺ from this compound, profoundly affects the mobility of polymer chains and the rheological (flow) behavior of the composite material. mdpi.comaip.org The strong ion-dipole interactions between the magnesium cations and polar groups on the polymer chains (like hydroxyl or ether groups) can restrict segmental motion. mdpi.comrsc.org This restriction leads to an increase in the glass transition temperature (T_g) of the polymer, as more thermal energy is required to induce chain mobility. mdpi.com

The influence of magnesium ions on rheology is complex. In solution, the presence of Mg²⁺ can lead to an increase in viscosity and promote gelation, as the ions bridge different polymer chains, forming a network structure. mdpi.comresearchgate.netresearchgate.net The effectiveness of this process can depend on factors like temperature and the specific polymer. mdpi.com For instance, in poly(vinyl alcohol) solutions, magnesium salts can either enhance or reduce the plateau modulus depending on the temperature, indicating the temperature-sensitive nature of the network structure. mdpi.com

In the molten state, the ionic associations act as reversible crosslinks, significantly delaying the relaxation processes of the polymer chains. aip.org This leads to a rheological behavior characteristic of ionomers, where a second plateau in the storage modulus (G') can be observed at low frequencies, corresponding to the lifetime of the ionic associations. aip.org The strength of these ionic interactions, and thus their impact on rheology, is influenced by the valency of the metal ion; divalent ions like Mg²⁺ generally form stronger associations and have a more pronounced effect than monovalent ions. aip.org

Synergistic Effects of Hybridization in Metal/Polymer Systems

Hybridization, the incorporation of two or more different types of fillers into a polymer matrix, can lead to synergistic effects where the resulting composite exhibits properties superior to those achievable with a single filler type. mdpi.com The introduction of hybrid fillers can enhance mechanical, thermal, and electrical properties through complex interactions between the fillers and the polymer. mdpi.com

In a metal/polymer system, this compound can contribute to this synergy. For example, in a composite containing both this compound and another reinforcement like nano-silica or carbon nanotubes, the this compound can serve multiple roles. It acts as a primary reinforcing agent through its ionic crosslinks while also potentially improving the dispersion of the second filler and enhancing its interfacial adhesion with the polymer matrix. mdpi.comnih.gov The polymer encapsulation of metal particles can prevent their aggregation and protect them from oxidation, improving their performance and longevity within the composite. nih.govresearchgate.net The synergistic effect arises from the combined influence of different reinforcement mechanisms—such as the ionic networking from the this compound and the stiffening effect of the second filler—leading to a material with an optimized balance of strength, toughness, and other functional properties. nih.gov

Interaction with Nanoparticles (e.g., MgO NPs, LDH)

This compound can be used in nanocomposites where it interacts with nanoparticles like magnesium oxide (MgO) or Layered Double Hydroxides (LDHs). These interactions are crucial for creating advanced materials with tailored properties.

Interaction with MgO Nanoparticles (NPs): In composites based on poly(methyl methacrylate) (PMMA), the addition of MgO nanoparticles can alter the material's properties. researchgate.netuobaghdad.edu.iq Studies have shown that MgO NPs can be incorporated into a PMMA matrix, and their concentration influences the degradation behavior of the polymer. researchgate.netuobaghdad.edu.iq The interface between the MgO particles and the polymer matrix is critical. The oxygen-rich surface of MgO can form strong interactions, including covalent bonds, with polymer chains, while also providing favorable conditions for cross-linking between polymer chains. researchgate.net The presence of this compound in such a system could further enhance the compatibility and bonding between the MgO nanoparticles and the PMMA matrix, leading to improved dispersion and mechanical performance.

Interaction with Layered Double Hydroxides (LDHs): LDHs are inorganic materials with a layered structure that can be incorporated into polymers to form nanocomposites. scielo.br PMMA/LDH nanocomposites have been synthesized to improve properties like resistance to gamma radiation. scielo.br Magnesium-based LDHs have been shown to enhance the properties of PMMA even at small concentrations. scielo.br In these systems, the LDH nanofiller is dispersed within the polymer matrix. If this compound were also present, it could interact with the LDH layers through ionic exchange or surface adsorption, potentially creating a stronger, more integrated network structure. This could further enhance the radiolytic protection or mechanical reinforcement provided by the LDH. scielo.br

Theoretical Models for Polymer-Metal Ion Interactions

Understanding the complex interactions between metal ions like Mg²⁺ and polymer chains requires sophisticated theoretical models. These models aim to predict and explain the structural and thermodynamic properties of these systems at a molecular level.

One prominent approach is the use of the Poisson-Boltzmann (PB) equation . nih.govresearchgate.net The PB equation is a statistical mechanical model used to describe the distribution of ions in a solution around a charged object, such as a polymer chain or protein. It accounts for the electrostatic interactions between the ions and the charged polymer, as well as the entropy of the ions in the solvent. The non-linear version of the PB equation has been applied to model the interaction of magnesium ions with biopolymers, providing insights into the effective charge of the polymer and the binding of ions at various concentrations. nih.govresearchgate.net

Functional Performance and Advanced Applications of Magnesium Methacrylate Based Materials

Biomaterials and Tissue Engineering Platforms

Magnesium methacrylate-based materials are emerging as a significant area of research in biomaterials and tissue engineering. This is due to the combined advantages of the biocompatibility and bioactivity of magnesium ions with the tunable properties of methacrylate (B99206) polymers.

Biocompatibility and Biointegration Mechanisms

The biocompatibility of magnesium-releasing methacrylate materials is a key factor in their suitability for biomedical applications. The biointegration of these materials is largely influenced by the cellular response to the material's surface and its degradation products.

Magnesium and its alloys are known for their excellent biocompatibility, and their degradation products are generally non-toxic to the human body. Similarly, polymethyl methacrylate (PMMA) is a well-established biocompatible polymer used in various medical devices. When combined, the resulting magnesium-containing methacrylate materials are expected to exhibit good biocompatibility.

The biointegration mechanism involves the adhesion of cells to the implant surface, which can be influenced by the surface properties of the material. Methacrylate-based hydrogels can be functionalized to improve cell adhesion and growth. The release of magnesium ions can also play a role in enhancing the attachment of bone-forming cells.

It has been observed that scaffolds made from methacrylate gelatin (GelMA) doped with magnesium ions provide a porous microstructure that is beneficial for cell migration and adhesion. This interconnected porosity is crucial for tissue ingrowth and the integration of the implant with the surrounding host tissue.

Mechanisms of Ion Release and Biological Response (e.g., Mg²⁺ release profiles)

The release of magnesium ions (Mg²⁺) from methacrylate-based materials is a critical aspect of their functionality, as the concentration of these ions in the local environment dictates the biological response. The release mechanism is typically governed by the degradation of the polymer matrix and the diffusion of ions.

In a study involving gelatin-methacrylate (GelMA) composites incorporating magnesium phosphate (B84403) cement (MPC), the release of Mg²⁺ was found to be concentration-dependent. Different formulations of the composite, referred to as 2.5 GMPC, 5 GMPC, and 7.5 GMPC, showed a sustained release of magnesium ions over a period of 28 days, eventually reaching a dynamic equilibrium. The study highlighted that a moderate concentration of released Mg²⁺ is optimal for promoting cell and tissue growth. nih.gov

The biological response to the released Mg²⁺ is dose-dependent. Optimal concentrations of magnesium ions have been shown to promote bone tissue regeneration. nih.govresearchgate.net For instance, it has been noted that when the magnesium ion concentration is below 15 mmol/L, the osteogenic (bone-forming) ability is enhanced as the concentration increases. However, at concentrations higher than this optimal range, the osteogenic ability may be weakened. nih.gov

Material GroupTime Point (days)Mg²⁺ Concentration (mmol/L)
2.5 GMPC1~4.0
7~8.0
289.92
5 GMPC1~5.0
7~10.0
2812.86
7.5 GMPC1~7.0
7~15.0
2818.47

This table presents the cumulative release of magnesium ions from different GelMA/MPC composite formulations over 28 days, showing a concentration-dependent release profile that reaches a dynamic equilibrium. nih.gov

Cellular Interactions and Signaling Pathways (e.g., osteogenesis, MSC differentiation)

Magnesium ions released from methacrylate-based biomaterials have a significant impact on cellular behavior, particularly in the context of bone regeneration. These ions can influence the differentiation of mesenchymal stem cells (MSCs) into bone-forming cells (osteoblasts) through the modulation of various signaling pathways.

Studies have shown that Mg²⁺ can promote the proliferation and osteogenic differentiation of MSCs by sequentially activating the MAPK/ERK and Wnt/β-catenin signaling pathways. nih.govresearchgate.net Furthermore, the activation of transforming growth factor-β (TGF-β) and bone morphogenetic protein (BMP) signaling, which are crucial for MSC differentiation during bone development, is associated with Mg²⁺ stimulation. nih.gov

The effect of magnesium ions on osteogenesis is concentration-dependent. Moderate concentrations of Mg²⁺ have been found to significantly promote bone cell maturation and enhance cell attachment. nih.gov In composites of gelatin-methacrylate and magnesium-substituted hydroxyapatite, the sustained release of Mg²⁺ has been shown to promote the proliferation of rat bone marrow-derived mesenchymal stem cells and facilitate the expression of osteogenic genes such as osteocalcin (Ocn), type I collagen (Col1), and runt-related transcription factor-2 (Runx2). accscience.com

In a study using Mg-HA-C/C composites, it was found that materials containing 10% and 20% magnesium increased the expression of genes related to osteogenic differentiation, including ALP, RUNX2, Sp7, OCN, and OPN, in bone marrow mesenchymal stem cells. nih.gov

GeneFunctionEffect of Mg²⁺
ALP (Alkaline Phosphatase)Early marker of osteoblast differentiationUpregulated nih.gov
RUNX2 (Runt-related transcription factor 2)Master regulator of osteoblast differentiationUpregulated accscience.comnih.gov
Sp7 (Osterix)Transcription factor essential for osteoblast differentiationUpregulated nih.gov
OCN (Osteocalcin)Late marker of osteoblast differentiation, involved in bone mineralizationUpregulated accscience.comnih.gov
OPN (Osteopontin)Involved in bone mineralization and remodelingUpregulated nih.gov
Col1 (Collagen Type I)Major protein component of the bone matrixUpregulated accscience.com

This table summarizes the key osteogenic genes and their response to stimulation by magnesium ions, indicating a broad-spectrum enhancement of the bone formation process.

Degradation Kinetics and Mechanisms in Biological Environments

The degradation of this compound-based materials in a biological environment is a complex process involving both the methacrylate polymer and the release of magnesium. The degradation kinetics are crucial as they determine the rate of ion release and the persistence of the material at the site of implantation.

The degradation of the methacrylate component can occur through enzymatic hydrolysis of the ester bonds in the polymer backbone. nih.govcore.ac.uk The rate of this degradation is influenced by the specific chemistry of the methacrylate polymer and the presence of enzymes in the surrounding tissue. For instance, the presence of water can promote the chemical hydrolysis of ester bonds in methacrylate materials. nih.gov

The magnesium component degrades through an electrochemical reaction with the aqueous environment of the body. This process is influenced by the local pH and the presence of ions such as chloride. The degradation of magnesium results in the formation of magnesium hydroxide (B78521) and the release of hydrogen gas. ysxbcn.com Coatings, such as those made from polymethyl methacrylate (PMMA), can be used to control the degradation rate of magnesium. ysxbcn.com

In a study on PMMA-bioactive glass composite coatings on magnesium, it was found that the composite coating could significantly reduce the biodegradation rate of magnesium in simulated body fluid. ysxbcn.com The degradation rate of magnesium alloys in vivo has been observed to be different from that in vitro, with in vivo degradation generally being slower. tandfonline.com

MaterialIn Vitro Degradation Rate (mm/y)Environment
Pure Mg0.382Artificial Urine nih.gov
ZK60 Alloy1.023Artificial Urine nih.gov
Mg-5Gd< 1 (decreasing to < 0.4 after 12 weeks)In vivo (rat tibia) nih.gov
Mg-10Gd< 1 (decreasing to < 0.4 after 12 weeks)In vivo (rat tibia) nih.gov

This table shows the degradation rates of different magnesium-based materials in various environments, highlighting the influence of material composition and the difference between in vitro and in vivo conditions.

Design of Stimuli-Responsive Biodegradable Composites

Stimuli-responsive or "smart" hydrogels are materials that can change their properties in response to external stimuli such as pH, temperature, or the presence of specific molecules. Methacrylate-based polymers are often used to create these smart hydrogels due to the versatility of their chemical structure.

The design of stimuli-responsive biodegradable composites using this compound can leverage the pH-responsive nature of poly(methacrylic acid) (PMAA). PMAA contains carboxylic acid groups that can ionize in response to changes in pH, leading to swelling or shrinking of the hydrogel. nih.govmdpi.comnih.govrsc.org This property can be used to create drug delivery systems that release their payload in specific pH environments, such as the acidic microenvironment of a tumor or an inflamed wound. mdpi.comkoreascience.kr

The incorporation of magnesium into these hydrogels can serve multiple purposes. Magnesium ions can act as cross-linkers, enhancing the mechanical properties of the hydrogel. Furthermore, the release of magnesium ions can be triggered by the same stimuli that cause the hydrogel to change its structure, leading to a coordinated release of both the drug and the bioactive magnesium ions.

For example, a hydrogel could be designed to be stable at physiological pH (7.4) but to swell and release a therapeutic agent and magnesium ions at a lower pH found in infected tissues. The released magnesium ions could then contribute to the therapeutic effect, for instance, by promoting tissue regeneration.

Electrochemical Energy Storage and Conversion

Methacrylate-based polymers, particularly polymethyl methacrylate (PMMA), are being explored for their potential applications in electrochemical energy storage devices, including magnesium-ion batteries. Their role is primarily as a component of the electrolyte system.

Solid-state electrolytes are a key area of research for next-generation batteries, offering potential improvements in safety and energy density. fudan.edu.cn Polymer electrolytes, including those based on PMMA, are attractive due to their flexibility, low cost, and good electrochemical stability. nih.gov

In the context of magnesium-ion batteries, PMMA has been used as a host matrix for gel polymer electrolytes (GPEs). These GPEs are created by incorporating a magnesium salt, such as magnesium triflate (Mg(CF₃SO₃)₂), into the PMMA matrix along with a plasticizer. The resulting material is a free-standing film with good ionic conductivity. researchgate.net

Research has shown that a PMMA-based GPE can achieve an ionic conductivity of 4x10⁻³ S/cm at room temperature and an electrochemical potential window of approximately 4.1 V, making it suitable for use in rechargeable magnesium batteries. researchgate.net The magnesium ion conduction in these GPEs has been confirmed through various electrochemical techniques. researchgate.net

While research on methacrylate-based electrolytes for lithium-ion batteries is more extensive, the principles can be applied to magnesium-ion systems. acs.org The development of efficient and stable solid-state electrolytes is a critical step towards the realization of practical and safe magnesium-ion batteries. fudan.edu.cnmdpi.com

Polymer Electrolyte SystemIonic Conductivity (S/cm)Electrochemical Stability Window (V)Application
PMMA-Mg(CF₃SO₃)₂ GPE4 x 10⁻³~4.1Magnesium Battery researchgate.net
PMMA-based GPEs> 10⁻⁴-Magnesium Battery researchgate.net
Methacrylate-based GPE~1.8 x 10⁻³-Lithium-ion Battery

This table provides a summary of the electrochemical properties of some methacrylate-based polymer electrolytes, demonstrating their potential for use in energy storage devices.

Polymer Electrolytes for Magnesium Batteries

This compound and its derivatives, particularly poly(methyl methacrylate) (PMMA), have been extensively investigated as polymer hosts for gel polymer electrolytes (GPEs) in rechargeable magnesium batteries. These materials offer the potential for safer and more flexible battery designs compared to traditional liquid electrolytes.

In one study, PMMA-based GPEs were prepared using a solution casting technique with magnesium triflate (Mg(CF₃SO₃)₂) as the salt. The incorporation of ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) as plasticizers in a 2:1 mass ratio resulted in free-standing GPE films. The ionic conductivity of these films was found to be dependent on the concentration of the magnesium salt, with the highest conductivity of 1.27 x 10⁻³ S cm⁻¹ achieved at 20 wt.% of Mg(CF₃SO₃)₂. scientific.netresearchgate.net Another investigation into a PMMA-magnesium triflate gel polymer electrolyte reported an ionic conductivity of 4x10⁻³ S cm⁻¹ at room temperature (~26°C). researchgate.net

The development of these polymer electrolytes is a critical step towards realizing practical and safe solid-state magnesium batteries. The dimensional integrity and electrochemical properties of these materials make them promising candidates for next-generation energy storage. researchgate.netnih.gov

Ionic Transport Mechanisms and Conductivity Enhancement

The efficiency of a polymer electrolyte is largely determined by its ability to facilitate the movement of ions. In this compound-based systems, ionic transport is influenced by several factors, including the concentration of the magnesium salt, the presence of plasticizers, and the amorphous nature of the polymer matrix.

The ionic conductivity of PMMA-based electrolytes is directly related to the number of mobile charge carriers and their mobility. Research has shown that as the concentration of magnesium triflate increases, the ionic conductivity initially increases due to a higher number of charge carriers. However, beyond an optimal concentration, the conductivity may decrease due to ion pairing and increased viscosity. scientific.netresearchgate.net

The mechanism of ion transport in these systems involves the movement of Mg²⁺ ions through the polymer matrix, facilitated by the segmental motion of the polymer chains. The addition of plasticizers enhances this process by increasing the amorphous regions of the polymer, which provides more pathways for ion migration and reduces the energy barrier for ion movement. uitm.edu.my The dissociation of the magnesium salt is also promoted by plasticizers, leading to a higher concentration of free ions available for conduction. uitm.edu.my

Studies have calculated key transport properties such as ionic mobility (μ), charge carrier diffusion coefficient (D), and ion number density (n) to better understand the conduction mechanism. For instance, a comparison between PMMA-EC electrolytes containing lithium trifluoroethanesulfonate (LiTf) and magnesium trifluoromethanesulfonate (B1224126) (MgTf₂) showed that the MgTf₂ sample exhibited higher ionic conductivity (1.83 x 10⁻⁴ S cm⁻¹ compared to 6.17 x 10⁻⁶ S cm⁻¹ for LiTf at 30 °C). tandfonline.com This was attributed to differences in the transport properties of the charge carriers in the respective systems. tandfonline.com

Ionic Conductivity of PMMA-Based Electrolytes

Electrolyte Composition Salt Conductivity (S cm⁻¹) Temperature (°C)
PMMA-EC-PC 20 wt.% Mg(CF₃SO₃)₂ 1.27 x 10⁻³ Room Temperature
PMMA Mg(CF₃SO₃)₂ 4 x 10⁻³ ~26

Electrochemical Stability Window Analysis

A crucial parameter for any electrolyte in a battery system is its electrochemical stability window (ESW). The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. A wide ESW is essential for the development of high-voltage batteries.

For PMMA-based gel polymer electrolytes containing magnesium triflate, linear sweep voltammetry (LSV) has been employed to determine their electrochemical stability. One study found that the GPE with the highest ionic conductivity (containing 20 wt.% Mg(CF₃SO₃)₂) exhibited an electrochemical stability window in the range of -2.5 V to 2.5 V. scientific.netresearchgate.net This wide potential window is considered sufficient for the application of these GPE films as electrolytes in rechargeable magnesium batteries. scientific.netresearchgate.net

Another investigation of a PMMA-magnesium triflate gel polymer electrolyte determined the electrochemical potential window to be approximately 4.1 V, which is also a promising characteristic for its use in magnesium batteries. researchgate.net The stability of the electrolyte at the electrode-electrolyte interface is critical for the long-term performance and safety of the battery.

Role of Plasticizers in Electrolyte Performance

Plasticizers are essential components in gel polymer electrolytes, as they significantly influence the ionic conductivity and mechanical properties of the electrolyte film. In this compound-based systems, various plasticizers have been utilized to enhance performance.

The addition of plasticizers like ethylene carbonate (EC) and propylene carbonate (PC) to a PMMA matrix increases the amorphous phase of the polymer. This, in turn, enhances the segmental motion of the polymer chains, which facilitates the migration of magnesium ions, thereby increasing the ionic conductivity. uitm.edu.my For instance, in a poly(vinyl alcohol)-magnesium triflate system, the addition of EC as a plasticizer increased the ionic conductivity from 1.82 x 10⁻⁸ S cm⁻¹ (without plasticizer) to an optimum value of 1.26 x 10⁻⁴ S cm⁻¹ with 50 wt.% EC. uitm.edu.my

Glycerol has also been investigated as a plasticizer in a chitosan-grafted-PMMA polymer electrolyte system containing magnesium triflate. The addition of glycerol was found to increase the ionic mobility and the number of charge carriers, leading to improved ionic conductivity. wu.ac.th The highest ionic conductivity of 1.50×10⁻⁴ S·cm⁻¹ was achieved with the addition of 50 wt% glycerol. wu.ac.th

Plasticizers work by solvating the magnesium salt, which promotes its dissociation into free ions. uitm.edu.my Furthermore, they reduce the glass transition temperature (Tg) of the polymer, which is indicative of increased polymer chain flexibility and, consequently, enhanced ionic transport. mdpi.com The choice and concentration of the plasticizer are therefore critical parameters that need to be optimized to achieve the desired balance of high ionic conductivity and good mechanical stability in this compound-based polymer electrolytes.

Adsorption and Environmental Remediation

Adsorption of Metal Ions by Methacrylate-Based Polymers

Methacrylate-based polymers have demonstrated significant potential as effective adsorbents for the removal of heavy metal ions from aqueous solutions. Their adaptable surface chemistry, high affinity for metal ions, and potential for reusability make them attractive for environmental remediation applications. mdpi.comresearchgate.net

Polymers based on glycidyl methacrylate (GMA) that have been functionalized with aminating agents are particularly effective. For example, poly(glycidyl methacrylate-co-divinylbenzene) functionalized with ethylene diamine has been shown to adsorb Cu(II) and Pb(II) ions, with maximum adsorption capacities of 1.24 and 0.32 mmol/g, respectively. mdpi.com

Hybrid materials incorporating polymethyl methacrylate (PMMA) have also been developed for the selective removal of specific metal ions. For instance, a PMMA nanocomposite modified with titanium sulfate (TiSO₄/PMMA) was found to be effective for Ca²⁺ removal, while a calcium sulfate modified PMMA (CaSO₄/PMMA) was effective for Mg²⁺ removal. ekb.eg The maximum removal efficiency was reported to be 87.5% for Ca²⁺ and 65% for Mg²⁺. ekb.eg

Ion-imprinted polymers (IIPs) based on methacrylate monomers represent an advanced approach to creating highly selective adsorbents. These materials are synthesized with "memory" for a specific target ion, leading to enhanced adsorption selectivity. For example, a Cd(II)-imprinted hydrogel based on methacrylic acid and other monomers exhibited a maximum sorption capacity of 179.86 mg/g for Cd(II). mdpi.com The adsorption mechanism in these systems often involves chelation of the metal ions by functional groups on the polymer such as –NH, –OH, and C=O. mdpi.com

Adsorption Capacities of Methacrylate-Based Polymers for Various Metal Ions

Polymer Adsorbent Target Metal Ion Maximum Adsorption Capacity
Poly(glycidyl methacrylate-co-divinylbenzene)-ethylene diamine Cu(II) 1.24 mmol/g
Poly(glycidyl methacrylate-co-divinylbenzene)-ethylene diamine Pb(II) 0.32 mmol/g
TiSO₄/PMMA Ca²⁺ 87.5% removal
CaSO₄/PMMA Mg²⁺ 65% removal

pH-Tunable Selective Adsorption Mechanisms

The pH of the aqueous solution is a critical factor that significantly influences the adsorption of metal ions onto methacrylate-based polymers. The surface charge of the adsorbent and the speciation of the metal ions in the solution are both pH-dependent, allowing for tunable selectivity in the adsorption process. nih.gov

For many methacrylate-based adsorbents, the adsorption capacity for metal cations increases with an increase in pH up to an optimal value. mdpi.comnih.gov For instance, the most suitable pH for the sorption of Cu(II) and Pb(II) by a functionalized poly(glycidyl methacrylate-co-divinylbenzene) was found to be 5.8. mdpi.com Similarly, the maximum adsorption of Cd(II) by a magnetic ion-imprinted polymer was achieved at a pH of 6.0. nih.gov At lower pH values, the functional groups on the polymer (such as carboxyl and amino groups) are protonated, leading to electrostatic repulsion of the positively charged metal ions and a decrease in adsorption. As the pH increases, these groups become deprotonated, making them available to chelate with the metal ions.

This pH-dependent behavior allows for selective adsorption and desorption. For example, after metal ions are adsorbed at an optimal pH, they can often be desorbed and the adsorbent regenerated by treatment with an acidic solution, which protonates the binding sites and releases the metal ions. This pH-swing process is a key advantage for the practical application of these materials in environmental remediation, as it allows for the recovery of the adsorbed metals and the reuse of the adsorbent.

Chelating Mechanisms for Metal Extraction

Methacrylate-based polymeric materials are recognized for their efficacy in removing metal ions from aqueous solutions, a process largely governed by adsorption. mdpi.com The primary mechanisms involved in metal sorption by these polymers include coordination, ion exchange, and electrostatic interactions. mdpi.com The effectiveness of these mechanisms is influenced by factors such as the pH of the solution and the specific active sites on the polymer's surface. mdpi.com

Chelating polymer ligands are particularly attractive for metal extraction due to their high affinity for targeted metal ions, high capacity, rapid kinetics, and chemical stability. mdpi.com In methacrylate-based sorbents, functional groups such as amino and carboxylic groups act as chelating sites. For instance, resins with iminodiacetate functionality have demonstrated a strong capacity for binding with various metal ions, including Pb(II), Cd(II), Zn(II), Ca(II), and Mg(II). researchgate.net The interaction between the metal ions and the sorbent can proceed through both surface and diffusion mechanisms. mdpi.com Adsorption processes are often governed by surface complexation, electrostatic attraction, and ion-exchange mechanisms, which allow for the effective removal of heavy metals from wastewater. acs.org

Counterion Enrichment in Polyelectrolyte Brushes

Polyelectrolyte brushes, which consist of polymer chains tethered to a surface, exhibit distinct structural changes in the presence of multivalent counterions like magnesium (Mg²⁺). acs.orgnist.gov The valence of the counterions plays a significant role in the behavior of these brushes. acs.orgscienceopen.com When exposed to solutions containing Mg²⁺ ions, the brushes can shrink or collapse due to the interactions between the divalent cations and the charged groups on the polymer chains. acs.orgnist.gov

This interaction leads to an enrichment of counterions within the brush layer as they neutralize the polymer's charge. aps.org Studies on similar polyelectrolyte systems, such as polystyrene sulfonate (PSS) and poly(acrylic acid) (PAA), show that divalent cations like Mg²⁺ are more effective at shielding electrostatic interactions and can act as bridges connecting different polyelectrolyte chains. acs.orgscienceopen.com This leads to the formation of locally ordered structures. scienceopen.com The concentration of the multivalent ions is a key factor; for example, in PSS brushes, the concentration of Mg²⁺ required to induce collapse is orders of magnitude lower than that of monovalent ions. acs.org This demonstrates a strong affinity and specific interaction between the magnesium ions and the polymer brush, leading to significant counterion enrichment within the brush structure. acs.orgnist.gov

Materials for Hydrogen Storage Systems

This compound-based materials, specifically the polymer poly(methyl methacrylate) (PMMA), have been identified as highly effective for encapsulating magnesium-based hydrides for hydrogen storage applications. nih.govresearchgate.net This approach addresses two major challenges associated with using magnesium hydride (MgH₂): its slow hydrogen absorption/desorption kinetics and its high reactivity with air and moisture. nih.gov

Polymer Encapsulation of Magnesium Hydrides

A novel approach to hydrogen storage involves the encapsulation of metallic magnesium (Mg) or magnesium hydride (MgH₂) nanocrystals within a PMMA polymer matrix. lbl.govresearchgate.net This creates a composite material where the polymer acts as a protective, gas-selective barrier. lbl.govresearchgate.net The synthesis process can be achieved through methods like a one-pot reduction of an organometallic magnesium precursor in a solution containing dissolved PMMA, or via laser ablation. researchgate.netlbl.govcoventry.ac.uk The resulting nanocomposites consist of Mg nanocrystals, typically around 5 nm in size, well-dispersed within the polymer. rsc.org This encapsulation prevents the aggregation of the nanoparticles and protects them from contamination. nih.gov

Mechanism of Improved Hydrogen Sorption Kinetics

The encapsulation of Mg nanocrystals in PMMA significantly enhances hydrogen sorption kinetics without the need for expensive heavy-metal catalysts. lbl.govresearchgate.netepa.gov The improvement is attributed to several factors related to the nanostructuring of the magnesium. researchgate.netepa.gov

Decreased Diffusion Paths : The small size of the Mg nanocrystals drastically reduces the diffusion distance for hydrogen atoms into and out of the material. researchgate.netepa.govjmamg.com

Enhanced Surface Area : The high surface area of the nanoparticles provides a much greater contact area for the reaction with hydrogen. jmamg.com

Prevention of Permeation Barrier : Nanostructuring helps to decrease the required thickness of the poorly permeable magnesium hydride layer that typically forms on bulk magnesium during hydrogen absorption, which would otherwise slow down the process. lbl.govresearchgate.netepa.gov

Research has shown that these composites can absorb a high density of hydrogen (up to 6.95 wt% of Mg) with rapid loading times, such as in less than 30 minutes at 200 °C. lbl.govrsc.org The kinetics of hydrogen absorption in these nanocomposites can be correlated with the Johnson-Mehl-Avrami model, which describes the nucleation and growth of the hydride phase. lbl.gov

Hydrogen Sorption Performance of Mg/PMMA Nanocomposites
Mg Content in Composite (wt%)Hydrogen Absorption Capacity (wt% of Mg)Hydrogen Absorption Capacity (wt% of Composite)Absorption ConditionsReference
33.24.86-- nih.govrsc.org
656.65 - 6.95-- nih.govrsc.org
Not Specified~6.0~4.0<30 min at 200°C lbl.govresearchgate.net

Enhanced Air Stability and Contamination Prevention

A critical advantage of encapsulating magnesium nanocrystals in PMMA is the remarkable improvement in air stability. nih.govrsc.org Magnesium at the nanoscale is typically highly pyrophoric and reactive. rsc.org The PMMA matrix acts as a gas-selective barrier, which is permeable to hydrogen but prevents exposure to oxygen (O₂) and water (H₂O). lbl.govrsc.org This encapsulation effectively protects the Mg nanocrystals from oxidation and contamination, an issue that limits the practical application of uncatalyzed magnesium hydrides. nih.govlbl.gov

Remarkably, composites with a higher magnesium loading (e.g., 65 wt% Mg) have shown greater air stability than those with less magnesium (33.2 wt% Mg). rsc.org Composites with 65 wt% Mg showed only minor oxidation after three months of air exposure, even after undergoing the volume expansion associated with hydrogen cycling. nih.govrsc.org In contrast, composites with a lower Mg content were completely oxidized after air exposure following hydrogen sorption. rsc.org This enhanced stability is attributed to an increase in the tortuosity of the gas diffusion paths and greater interfacial interactions between the polymer and the higher concentration of nanoparticles, which hinders polymer chain motion and improves the barrier properties. rsc.org

Radiation Stability and Photodegradation Studies

Poly(methyl methacrylate) (PMMA), the polymer derived from this compound's methyl ester counterpart, is susceptible to degradation upon exposure to ultraviolet (UV) radiation. mdpi.comrsc.org This photodegradation is a destructive process that alters the material's properties by initiating chemical reactions. mdpi.comrsc.org The primary mechanism of degradation under UV light or gamma radiation is main-chain scission, which breaks the polymer backbone. govinfo.gov

Studies have shown that exposing PMMA films to UV radiation (e.g., wavelengths of 253.7 nm or 313 nm) leads to a decrease in the material's molecular weight. mdpi.comgovinfo.gov The formation of hydroxyl groups is an indicator of the extent of photodegradation, and the rate of degradation increases with longer irradiation times. mdpi.comrsc.org The process is not immediate upon energy absorption; for instance, under gamma radiation, the main chain scission is induced by the conversion of a side-chain radical to a main-chain radical, which then breaks. This degradation process can be suppressed at low temperatures (below 190 K) as the radical conversion is temperature-dependent. The quantum yield of chain scission (Φcs) can be measured to quantify the efficiency of the photodegradation process. mdpi.com

Radiolytic Protection of Polymers by Magnesium-Containing Nanofillers

The incorporation of magnesium-containing nanofillers into polymer matrices presents a strategy for enhancing their resistance to ionizing radiation. Materials designed for applications in environments with mixed fields of neutrons and gamma rays, such as poly(methyl methacrylate) (PMMA), can be reinforced to improve their radiation shielding capabilities. One approach involves the use of colemanite (Ca2B6O11·5H2O), a boron-containing mineral, as a reinforcing agent in a PMMA matrix. The addition of colemanite to PMMA has been shown to increase the radiation shielding capacity of the resulting composite material. Specifically, the shielding capability of PMMA/colemanite composites was reported to increase by 11.1% for gamma radiation and 38.56% for neutrons researchgate.net. The effectiveness of the shielding is dependent on the concentration of the filler, with higher concentrations generally providing better attenuation researchgate.net. For instance, a PMMA composite with 40 wt% colemanite was identified as having the most effective shielding properties against both gamma-ray and neutron radiation in one study researchgate.net.

Influence of Gamma Irradiation on Composite Structure

Gamma irradiation can induce significant changes in the molecular structure and properties of polymer composites. When poly(methyl methacrylate) is exposed to gamma rays, the primary degradation process involves chain scission researchgate.net. This process can lead to alterations in mechanical properties, a shift in color to yellowish, and a brittle fracture mechanism researchgate.net.

In magnesium-containing composites, the effects of gamma irradiation can be complex. For example, in composite layers of magnesium-doped hydroxyapatite within a chitosan matrix (10 MgHApCh), gamma irradiation has been observed to influence the material's physicochemical properties. Studies have shown that the thickness of these composite layers can increase with the gamma irradiation dose nih.gov. This structural change is accompanied by an enhancement of certain functional properties, such as the material's antifungal effect, which was observed to strengthen in correlation with the irradiation dose nih.gov. The irradiation can lead to the formation of a calcium-deficient surface layer and an increase in porosity, which may contribute to the enhanced biological activity nih.gov. However, in other polymer systems, such as poly(styrene-co-methyl methacrylate) composites, high doses of irradiation can lead to degradation, indicated by a decrease in thermal stability, which is attributed to the chain scission of the methyl acrylate group researchgate.net.

Photodegradation Mechanisms of Poly(methyl methacrylate) with Magnesium Oxide Nanoparticles

The introduction of magnesium oxide (MgO) nanoparticles can influence the photodegradation of poly(methyl methacrylate) (PMMA). Research indicates that MgO nanoparticles can act as a UV photo-inducer for PMMA degradation uobaghdad.edu.iq. The degradation process is accelerated in the presence of these metal oxide nanoparticles uobaghdad.edu.iqresearchgate.net.

The mechanism of photodegradation involves the absorption of UV radiation, which leads to the breaking of the polymer's main chain and subsequent depolymerization researchgate.net. In PMMA, this results in the formation of alkoxy radicals, which then abstract hydrogen atoms to produce alcohols researchgate.net. The extent of this degradation can be monitored by observing changes in the infrared spectra, specifically the growth of the hydroxyl (OH) and carbonyl (C=O) absorption bands uobaghdad.edu.iqresearchgate.net. Studies have quantified the photodegradation rate by measuring the growth of the hydroxyl group index over time with UV irradiation uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq. The rate of degradation is dependent on the concentration of the MgO nanoparticles mixed into the polymer film uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq.

Table 1: Effect of MgO Nanoparticle Concentration on the Photodegradation Rate Constant (Kd) of PMMA Films

Concentration of MgO Nanoparticles (wt%)Photodegradation Rate Constant (Kd) (sec-1)
0.0 (Pure PMMA)5.5 x 10-7
0.0251.1 x 10-6
0.051.4 x 10-6
0.11.8 x 10-6
0.22.2 x 10-6
0.42.6 x 10-6

This table is generated based on data patterns suggested in studies investigating the effect of metal oxide concentrations on PMMA photodegradation uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq. The values are illustrative of the reported trend that the photodegradation constant increases with the concentration of MgO nanoparticles.

Antimicrobial Activity of Magnesium-Containing Polymer Systems

Mechanism of Antimicrobial Action in Acrylate Dispersions

Magnesium-containing nanoparticles, particularly magnesium oxide (MgO), incorporated into acrylate dispersions exhibit significant antimicrobial properties. The mechanism of action is multifaceted. One key factor is the generation of reactive oxygen species (ROS), such as superoxide anions, which can cause oxidative damage to microbial cells, including their membranes, proteins, and DNA mdpi.comresearchgate.netacs.orgnih.gov. This oxidative stress is a primary driver of the bactericidal effect researchgate.netmdpi.com.

Another proposed mechanism is the alkalization of the local environment nih.govmdpi.com. The hydration of MgO nanoparticles can create hydroxyl ions, leading to an increase in pH that suppresses the growth of microorganisms mdpi.com. Furthermore, the physical interaction between the nanoparticles and bacterial cells plays a role. MgO nanoparticles can adsorb onto the negatively charged bacterial cell wall through electrostatic attraction, which can disrupt the cell membrane's integrity, increase its permeability, and ultimately lead to cell death nih.gov. The combination of alkalinity and the presence of magnesium ions has been shown to have a synergistic effect in killing bacteria acs.org.

Role of Metal Oxide Nanoparticles in Antimicrobial Composites

Metal oxide nanoparticles, including magnesium oxide (MgO), are increasingly used as antimicrobial agents in polymer composites due to their stability, high surface area, and potent antimicrobial characteristics mdpi.com. These nanoparticles can be embedded in various polymer matrices, such as poly-lactide-co-glycolide (PLGA), poly-lactide (PLA), and polycaprolactone (PCL), to create materials with robust bactericidal activity nih.gov. The polymer matrix can control the release of magnesium ions and slow the conversion of MgO to the less active magnesium hydroxide, thereby sustaining the antimicrobial effect nih.gov.

The antimicrobial efficacy of these composites has been demonstrated against a broad range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like MRSA, as well as various fungi mdpi.commdpi.comnih.gov. The primary mechanisms of action involve the generation of ROS, which induces oxidative stress, and direct contact-based interactions that damage the bacterial cell membrane acs.orgnih.govwalshmedicalmedia.com. The effectiveness of the antimicrobial action can be influenced by the nanoparticle's size, concentration, and surface characteristics nih.govwalshmedicalmedia.combiomedpharmajournal.org. For example, smaller nanoparticles exhibit a higher surface-to-volume ratio, which facilitates greater interaction with microbial cells acs.org.

Table 2: Antimicrobial Efficacy of MgO/PLGA Coating Against Various Bacterial Strains

Bacterial StrainTypeReduction in Surface Colonization (%)
Escherichia coli (E. coli)Gram-negative94%
Pseudomonas aeruginosa (P. aeruginosa)Gram-negative100%
Staphylococcus aureus (S. aureus)Gram-positive90%
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive93%

This table is based on findings reported for composites with nanotextured MgO microrods embedded in a PLGA matrix nih.gov.

Computational and Theoretical Modeling of Magnesium Methacrylate Systems

Molecular Dynamics Simulations of Polymer-Metal Ion Interactions

Molecular Dynamics (MD) simulations are a powerful tool for investigating the complex interactions between polymer chains and metal ions at an atomistic level. rsc.org In the context of magnesium methacrylate (B99206), MD simulations elucidate the role of the Mg²⁺ ion in influencing the structure, dynamics, and properties of the polymer.

Simulations have shown that the aggregation of polymers containing carboxyl groups is often driven by complexation with divalent cations like Mg²⁺. mdpi.com The magnesium ions can act as intermolecular bridges between the carboxylate (COO⁻) groups of different polymer chains. mdpi.com This interaction is a key factor in the formation of crosslinked networks and influences the material's mechanical properties.

The coordination between Mg²⁺ and the COO⁻ groups is a primary focus of these simulations. Studies on analogous systems reveal that Mg²⁺ typically forms a monodentate coordination with the carboxylate group, where the ion interacts with a single oxygen atom. mdpi.com The strong hydration shell of the Mg²⁺ ion, resulting from its strong electric field strength and interaction with water molecules, plays a significant role in its binding behavior. mdpi.com

Key findings from MD simulations include:

Coordination Environment: The specific geometry and number of COO⁻ groups and water molecules coordinating with the Mg²⁺ ion.

Interaction Energies: Quantification of the strength of the Mg²⁺-polymer and Mg²⁺-water interactions. mdpi.com

Parameter InvestigatedTypical Finding in Divalent Cation-Polymer SystemsRelevance to Magnesium Methacrylate
Primary Interaction Site Carboxylate groups (COO⁻) of the polymer backbone. mdpi.comThe methacrylate monomer provides the COO⁻ group for complexation with Mg²⁺.
Coordination Type Monodentate and bidentate coordination with COO⁻ groups. mdpi.comMg²⁺ typically exhibits monodentate coordination. mdpi.com
Role of Cation Acts as an intermolecular bridge, causing polymer aggregation. mdpi.comMg²⁺ ions can crosslink polymethacrylate (B1205211) chains, affecting material properties.
Influence of Hydration Strong hydration shell can influence the strength of ion-polymer interaction. mdpi.comThe interaction of Mg²⁺ with water is strong and affects its binding to the polymer. mdpi.com
Effect on Polymer Structure Reduces electrostatic repulsion between polymer chains. mdpi.comLeads to a more compact and aggregated polymer structure.

Quantum Chemical Calculations for Active Site Characterization

Quantum chemistry (QC) offers a detailed electronic-level understanding of polymerization reactions, which is essential for characterizing the active sites involved in this compound polymerization. researchgate.netmdpi.com Methods like Density Functional Theory (DFT) are used to model the geometry and energetics of reactants, transition states, and products. doi.org

For methacrylate polymerization, QC calculations can:

Characterize Radical Species: In free-radical polymerization, QC helps in understanding the geometry and reactivity of the growing polymer radical. nih.gov The calculations can predict activation energies (Ea) and Gibbs free energies (ΔG‡) for the propagation steps. nih.gov

Analyze Anionic Polymerization: In anionic polymerization, DFT calculations can determine the energy differences between active ion pairs and dormant species, such as ylides. doi.org This is crucial for understanding induction periods and reaction rates observed experimentally. doi.org For instance, steric interactions in the dimer can destabilize a dormant ylide, allowing polymerization to proceed faster after an initial slow step. doi.org

Evaluate Solvent Effects: The choice of solvent can significantly impact the formation of pre-polymerization complexes. mdpi.com The Polarizable Continuum Model (PCM) can be used to calculate the stability energy of complexes in different solvents, helping to identify optimal conditions for synthesis. mdpi.com

Theoretical calculations have successfully predicted relative activation energies for a series of methacrylate compounds, showing good correlation with experimental results. nih.gov These computational approaches provide a powerful alternative for investigating reaction kinetics, especially for complex systems where experimental analysis is challenging. researchgate.netmdpi.com

Computational MethodApplication in Methacrylate PolymerizationKey Insights
Density Functional Theory (DFT) Calculation of energy differences between active and dormant species in anionic polymerization. doi.orgExplains induction periods and relative reaction rates based on steric destabilization of intermediates. doi.org
Ab initio methods (HF, DFT) Prediction of absolute activation energies for free-radical polymerization. nih.govProvides quantitative data on the energy barriers for polymer chain growth. nih.gov
Semiempirical methods (AM1-CI) Prediction of relative activation energies and development of QSAR models. nih.govSuccessfully predicts trends in reactivity with good correlation to experimental data (R² = 0.89). nih.gov
Polarizable Continuum Model (PCM) Evaluation of solvent effects on pre-polymerization complex formation. mdpi.comIdentifies solvents that facilitate the reaction by lowering the degree of stabilization of reactants. mdpi.com

Kinetic Modeling of Polymerization Processes

Kinetic modeling is essential for describing the rate of polymerization and the evolution of monomer conversion over time. For methacrylates, the free-radical bulk polymerization is often characterized by autoacceleration, also known as the gel effect, where the reaction rate suddenly increases at a certain conversion. researchgate.net

Kinetic models for methacrylate polymerization typically account for:

Reaction Mechanisms: The fundamental steps of initiation, propagation, and termination. kpi.ua

Diffusion Control: At higher conversions, the mobility of polymer chains is reduced, making termination reactions diffusion-controlled rather than reaction-controlled. kpi.ua This decrease in the termination rate is a primary cause of autoacceleration. mdpi.com

Temperature Effects: The rate constants for propagation and termination are temperature-dependent, and models can incorporate this to predict polymerization behavior under different thermal conditions. kpi.ua

Differential Scanning Calorimetry (DSC) is a common experimental technique used to gather data for developing and validating these models. researchgate.netmdpi.com The heat flux measured by DSC is related to the rate of polymerization. kpi.ua Models have been developed that successfully describe the experimental DSC data for monomers like methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA) over the entire conversion range. researchgate.netmdpi.com These models often separate the process into two contributions: one following classical radical polymerization theory and another accounting for the autoacceleration phase. researchgate.net

Polymerization StageDominant Kinetic FeatureModeling Approach
Initial Phase (Low Conversion) Reaction-controlled kinetics. kpi.uaClassical theory of radical polymerization with constant kinetic parameters. researchgate.net
Autoacceleration (Gel Effect) Termination becomes diffusion-controlled due to increased viscosity. kpi.uamdpi.comModels incorporate a conversion-dependent termination rate constant. Some models use a second, higher rate constant for this phase. researchgate.net
Final Phase (High Conversion) Propagation may become diffusion-controlled. kpi.uaThe propagation kinetic constant is modeled to decrease as mobility is further reduced. kpi.ua

Modeling of Degradation and Ion Release Profiles

For applications involving biodegradable materials, predicting the degradation rate and the release of magnesium ions is critical. Computational models have been developed to simulate the biodegradation of magnesium and its alloys, and these principles can be extended to magnesium-containing polymers. researchgate.netarxiv.orgtue.nl

These models treat the degradation process as a reaction-diffusion system, coupling chemical reactions at the material's surface with the diffusion of ions into the surrounding medium. researchgate.net A validated computational model can help tune the material's properties to achieve a desired degradation profile. arxiv.orgtue.nl

Key components of these degradation models include:

Chemical Reactions: A mathematical description of the chemical reactions leading to the dissolution of magnesium and the formation of byproducts. researchgate.netarxiv.org

Ion Diffusion: Equations governing the transport of Mg²⁺ ions away from the material and the movement of other ions (e.g., chlorides) towards the surface.

Protective Layer Formation: Modeling the precipitation of compounds like magnesium hydroxide (B78521) on the surface, which can slow down further degradation. researchgate.net

pH Changes: The model can predict local and global pH changes in the medium resulting from the degradation process. researchgate.net

These models are often implemented in a 3D computational framework and validated by comparing predictions with experimental data on hydrogen evolution, mass loss, and ion concentration. researchgate.netarxiv.orgtue.nl For this compound, such models would be adapted to account for the degradation of the polymer matrix alongside the release of Mg²⁺ ions.

Structure-Property Relationship Predictions

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties and activity of materials based on their chemical structure. nih.govjst.go.jp These data-driven approaches are increasingly used to accelerate the discovery of new materials with desired characteristics. latrobe.edu.auscispace.com

For this compound systems, these models can predict a wide range of properties:

Polymerization Kinetics: QSAR models have been developed to predict propagation rate coefficients (kₚ) for methacrylate monomers based on quantum chemical descriptors like charge distribution and reactivity indices. nih.gov These models show high accuracy, with R² values up to 0.979. nih.gov

Degradation Behavior: Machine learning-based QSPR models can explore the vast chemical space of potential dissolution modulators for magnesium. latrobe.edu.auscispace.com By clustering compounds based on structural similarities, these models can predict their experimental performance in controlling the degradation rate. latrobe.edu.auscispace.com

Mechanical and Physical Properties: For polymethacrylates, computational tools and modeling are used to correlate structural features (e.g., monomer type, crosslinking density) with mechanical properties. nih.gov Recursive neural network (RecNN) models, for example, can predict properties like the glass transition temperature (T₉) based on the polymer's molecular structure. nih.gov

These predictive models rely on calculating a set of molecular descriptors that encode structural, electronic, and energetic information about the molecule. jst.go.jp By establishing a mathematical relationship between these descriptors and an observed property, new compounds can be rapidly screened in silico before committing to laboratory synthesis.

Future Research Directions and Emerging Applications

Development of Novel Magnesium Methacrylate (B99206) Derivatives

The development of new magnesium methacrylate derivatives is a key area of future research, focusing on synthesizing monomers with enhanced or specific functionalities. This involves the incorporation of various chemical groups to tailor the properties of the resulting polymers for specific applications.

One approach is the synthesis of copolymers where this compound is combined with other monomers. For instance, copolymers of acrylonitrile (B1666552) and methyl methacrylate have been synthesized and subsequently hydrolyzed to create surfaces with conjugated imine groups capable of adsorbing magnesium ions. dntb.gov.ua Research in this area could expand to include a wider range of functional comonomers to create a library of magnesium-containing copolymers with diverse properties such as altered solubility, thermal stability, and mechanical strength.

Another avenue is the creation of functionalized this compound monomers before polymerization. This could involve attaching bioactive molecules, photosensitive groups, or other reactive sites to the methacrylate backbone. Such pre-functionalized monomers would allow for the direct synthesis of polymers with desired functionalities without the need for post-polymerization modification, which can sometimes be inefficient and lead to side reactions.

Research Focus on Novel Derivatives:

Research AreaObjectivePotential Applications
Copolymerization To create magnesium-containing copolymers with tailored properties by combining with various functional comonomers.Materials with enhanced thermal stability, specific solubility, and improved mechanical properties.
Pre-functionalized Monomers To synthesize this compound monomers with attached bioactive molecules, photosensitive groups, or other reactive sites.Targeted drug delivery, photolithography, and advanced sensor technology.

Tailoring Polymerization for Enhanced Control Over Structure and Functionality

Achieving precise control over the polymerization of this compound is crucial for dictating the structure and, consequently, the function of the resulting polymers. Modern controlled polymerization techniques are at the forefront of this research.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are powerful methods for synthesizing polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. nih.govas360.net These techniques can be applied to this compound to create block copolymers, where segments of poly(this compound) are combined with other polymer blocks. nih.govcmu.eduacs.org This allows for the creation of amphiphilic block copolymers that can self-assemble into various nanostructures, which is of interest for applications in drug delivery and nanotechnology. nih.gov

The choice of initiator and catalyst is critical in these controlled polymerization processes. Research is ongoing to develop new and more efficient catalyst systems for the polymerization of methacrylates, which can be adapted for this compound. rsc.org For example, organomagnesium catalysts have been explored for the stereospecific polymerization of methyl methacrylate, which could be a promising route for controlling the tacticity of poly(this compound) and thus its physical properties. tandfonline.com

Controlled Polymerization Techniques for this compound:

TechniqueKey AdvantagesResulting Polymer Architectures
ATRP Controlled molecular weight, low polydispersity, synthesis of block copolymers.Well-defined homopolymers, block copolymers, graft copolymers.
RAFT Applicable to a wide range of monomers, tolerant to various functional groups.Polymers with complex architectures, including star and comb polymers.

Integration with Other Advanced Materials for Hybrid Systems

The integration of this compound into hybrid materials is a rapidly growing field, aiming to combine the properties of the polymer with other advanced materials to create synergistic effects. acs.orgnih.govbristolcomc.co.uk These hybrid systems often exhibit enhanced mechanical, thermal, or functional properties compared to their individual components.

One significant area of research is the development of nanocomposites. Magnesium dihydroxide has been used as a core to synthesize hybrid nanocomposites with tethered poly(meth)acrylate chains via ATRP. as360.net The polymer chains enhance the compatibility of the inorganic core with polymer blends. This concept can be extended to incorporate this compound into nanocomposites with other nanoparticles such as graphene, carbon nanotubes, or clays, potentially leading to materials with improved conductivity, strength, and thermal stability.

Hydrogels are another important class of hybrid materials where this compound plays a role. Gelatin-methacrylate (GelMA) hydrogels incorporating magnesium phosphate (B84403) cement have been developed for bone regeneration. nih.govresearchgate.netmdpi.com The magnesium ions released from these composites have been shown to promote bone tissue regeneration. nih.govresearchgate.net Future research could focus on developing injectable hydrogels and scaffolds with controlled degradation rates and mechanical properties tailored for specific tissue engineering applications. nih.govresearchgate.netresearchgate.net

Exploration of New Mechanisms in Biological and Electrochemical Interfaces

The unique properties of this compound, particularly the presence of bioactive magnesium ions, make it a compelling candidate for exploring new mechanisms at biological and electrochemical interfaces.

In the biomedical field, the role of magnesium ions in promoting bone growth is a key area of investigation. nih.govresearchgate.net Magnesium is a crucial element in bone tissue, and materials that can release magnesium ions in a controlled manner are highly sought after for orthopedic applications. nih.gov Research is focused on understanding the cellular and molecular mechanisms by which magnesium-releasing materials, such as this compound-based composites, enhance osteogenesis. researchgate.net Furthermore, poly(magnesium acrylate) hydrogels have been synthesized and evaluated for drug delivery applications, demonstrating low cytotoxicity and good biocompatibility. nih.govresearchgate.netnih.govacs.orgresearchgate.netnih.gov

In the realm of electrochemistry, magnesium-ion batteries are being explored as a potentially safer and higher-capacity alternative to lithium-ion batteries. frontiersin.org Gel polymer electrolytes based on poly(methyl methacrylate) and magnesium salts have been studied for their potential application in solid-state magnesium batteries. researchgate.netresearchgate.net Future research will likely focus on optimizing the ionic conductivity and electrochemical stability of this compound-based electrolytes. epa.govacs.orgmdpi.com This includes the development of novel copolymer electrolytes and the investigation of the interfacial properties between the electrolyte and the electrodes.

Emerging Applications of this compound:

FieldApplicationResearch Focus
Biomedical Bone RegenerationUnderstanding the mechanisms of magnesium-ion-induced osteogenesis.
Drug DeliveryDeveloping controlled-release systems based on biocompatible hydrogels. nih.gov
Electrochemical Magnesium-Ion BatteriesImproving ionic conductivity and stability of polymer electrolytes.

Scale-Up Considerations for Industrial and Biomedical Translations

For this compound and its derivatives to move from the laboratory to industrial and biomedical applications, several scale-up considerations must be addressed. The synthesis of the monomer and its subsequent polymerization need to be efficient, cost-effective, and reproducible on a large scale.

The traditional synthesis of methacrylic acid, a precursor to this compound, often involves harsh chemicals. tudelft.nl The development of more environmentally friendly and economically viable production routes is crucial for industrial translation. Furthermore, the polymerization processes, especially controlled polymerization techniques like ATRP and RAFT, need to be optimized for larger reaction volumes while maintaining control over the polymer structure.

For biomedical applications, stringent quality control and adherence to regulatory standards are paramount. The manufacturing processes must be validated to ensure the purity, sterility, and consistency of the final products, such as bone cements or drug delivery systems. Biocompatibility and long-term performance in vivo must be thoroughly evaluated before clinical translation.

Sustainable and Green Synthesis Approaches for this compound

The development of sustainable and green synthesis approaches for this compound is a critical area of future research, driven by the increasing demand for environmentally friendly chemical processes. This involves exploring bio-based feedstocks and developing more efficient and less hazardous synthetic routes.

Significant research is being conducted on the bio-based production of methacrylic acid and methyl methacrylate from renewable resources such as lignocellulosic biomass and sugars. tudelft.nlacs.orgresearchgate.netresearchgate.netacs.org These bio-based routes often involve fermentation processes to produce precursor molecules like itaconic acid or citramalic acid, which can then be catalytically converted to methacrylic acid. acs.orgacs.org The methacrylic acid can then be reacted with a magnesium source to produce this compound.

In addition to bio-based feedstocks, the development of green polymerization methods is also important. This includes exploring solvent-free polymerization techniques and the use of more benign catalysts and reaction conditions. The goal is to minimize the environmental impact of the entire lifecycle of this compound-based materials, from monomer synthesis to polymer production and eventual degradation or recycling.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying magnesium content in magnesium methacrylate complexes?

  • Methodology :

  • Atomic Absorption Spectrophotometry (AAS) with lanthanum chloride is widely used to mitigate interference from anions like phosphate. Prepare standard solutions (0.2–0.6 mg Mg/mL) and assay samples via AAS at 285.2 nm. Use a calibration curve for quantification .
  • Alternative AAS Protocol : Dissolve samples in hydrochloric acid, dilute with lanthanum solution (20 mL per 100 mL), and measure absorbance. This method emphasizes stepwise dilution and filtration to remove particulates .
    • Key Considerations :
  • Lanthanum chloride concentration varies between protocols (1 mL vs. 20 mL per 100 mL), which may affect sensitivity. Validate methods with certified reference materials to resolve discrepancies .

Q. How should researchers characterize the structural and thermal properties of this compound copolymers?

  • Experimental Design :

  • Molecular Weight : Use gel permeation chromatography (GPC) with tetrahydrofuran as the mobile phase (average MW ≈ 200,000 observed in butyl methacrylate copolymers) .
  • Thermal Analysis : Measure glass transition temperature (Tg) via differential scanning calorimetry (DSC). For example, a 50/50 butyl/isobutyl methacrylate copolymer exhibits a Tg of 35°C .
  • Solubility Profiling : Test solubility in acetone, chloroform, and toluene to infer copolymer composition and crosslinking density .

Advanced Research Questions

Q. What experimental strategies address contradictions between electrochemical and immersion degradation rates in this compound-based materials?

  • Case Study :

  • Electrochemical Tests : Polarization curves and Nyquist plots revealed that MAO-coated magnesium had a corrosion current (Icorr) of 0.12 µA/cm², significantly lower than pure magnesium (2.5 µA/cm²) .
  • Immersion Tests : After 14 days, MAO-coated samples showed minimal pitting vs. severe corrosion in pure magnesium. However, localized degradation under immersion may contradict uniform electrochemical predictions due to variable environmental factors (e.g., pH, chloride ions) .
    • Resolution Strategy :
  • Combine electrochemical impedance spectroscopy (EIS) with long-term immersion in simulated physiological fluids (e.g., SBF). Monitor pH changes and corrosion product composition via SEM-EDS to reconcile discrepancies .

Q. How can optimal experimental design principles enhance QSPR models for predicting methacrylate copolymer properties?

  • Methodological Framework :

  • D-Optimal Design : Select polymers with diverse substituents (e.g., alkyl chain length) to maximize model robustness. For example, a database of 30 acrylate/methacrylate polymers improved Tg prediction accuracy by 15% .
  • Uniform Design : Ensure coverage of the chemical space by evenly distributing variables (e.g., monomer ratios, crosslinker concentrations) .
    • Validation :
  • Use leave-one-out cross-validation and external datasets to assess model generalizability. Report R² > 0.85 and RMSE < 5°C for Tg predictions .

Q. What statistical approaches are critical for analyzing cytotoxicity data in this compound biomaterial studies?

  • Protocol :

  • Two-Sample t-Test : Compare cell viability between experimental groups (e.g., MAO-coated vs. uncoated magnesium) using software like SAS 9.1. Ensure sample sizes ≥6 per group to achieve power >0.8 .
  • Data Normalization : Express cytotoxicity as % viability relative to negative controls. Report IC50 values with 95% confidence intervals .

Data Contradiction Analysis

Q. How do variations in lanthanum chloride concentration impact magnesium quantification accuracy?

  • Evidence Comparison :

ParameterUSP Method Alternative Protocol
Lanthanum Solution1 mL per 100 mL final volume20 mL per 100 mL final volume
Sample PrepAcid digestion at 550°FHydrochloric acid dissolution
Detection Limit0.2 mg/mL0.1 mg/mL
  • Resolution : Higher lanthanum concentrations may improve detection limits but risk precipitate formation. Validate with spike-recovery experiments (target: 95–105% recovery) .

Methodological Recommendations

  • Degradation Studies : Pair electrochemical tests with long-term immersion in biorelevant media (e.g., Hank’s solution) and micro-CT imaging to assess bulk vs. surface degradation .
  • Computational Modeling : Integrate QSPR with molecular dynamics simulations to predict copolymer-water interactions and degradation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Magnesium methacrylate
Reactant of Route 2
Magnesium methacrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.